molecular formula C11H7N3O2S B2751569 (4-(3-Nitrophenyl)-1,3-thiazol-2-YL)acetonitrile CAS No. 302918-03-2

(4-(3-Nitrophenyl)-1,3-thiazol-2-YL)acetonitrile

Cat. No.: B2751569
CAS No.: 302918-03-2
M. Wt: 245.26
InChI Key: ABKAYHUEIOAOGT-UHFFFAOYSA-N
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Description

(4-(3-Nitrophenyl)-1,3-thiazol-2-YL)acetonitrile is a useful research compound. Its molecular formula is C11H7N3O2S and its molecular weight is 245.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S/c12-5-4-11-13-10(7-17-11)8-2-1-3-9(6-8)14(15)16/h1-3,6-7H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKAYHUEIOAOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302918-03-2
Record name (4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL)ACETONITRILE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis of (4-(3-Nitrophenyl)-1,3-thiazol-2-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for obtaining (4-(3-Nitrophenyl)-1,3-thiazol-2-YL)acetonitrile, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The core of this synthesis is the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring system.[1][2] This document elaborates on the strategic selection of precursors, provides a detailed mechanistic breakdown of the key reaction, and presents a step-by-step experimental protocol. Causality behind experimental choices, alternative synthetic routes, and methods for purification and characterization are also discussed to provide a self-validating and authoritative guide for laboratory application.

Introduction and Strategic Overview

The target molecule, this compound, incorporates two key chemical motifs: the 1,3-thiazole ring and the acetonitrile group. Thiazole derivatives are prevalent in a wide array of biologically active compounds and approved pharmaceuticals, valued for their diverse pharmacological activities.[3] Similarly, the nitrile functional group is a versatile synthetic intermediate and a common feature in drug candidates, contributing to polarity and hydrogen bonding capabilities.[4][5]

The synthesis strategy presented herein is centered on a convergent design, directly assembling the final product from two key intermediates using the Hantzsch thiazole synthesis. This approach is favored over more linear strategies for its efficiency and typically higher overall yields.[6]

The primary pathway involves the condensation of 2-bromo-1-(3-nitrophenyl)ethanone with 2-cyanothioacetamide . This one-pot cyclization directly constructs the desired substituted thiazole ring with the acetonitrile moiety pre-installed.

Synthesis_Overview A 3'-Nitroacetophenone I 2-Bromo-1-(3-nitrophenyl)ethanone A->I α-Bromination B Bromine (Br₂) B->I α-Bromination C 2-Cyanothioacetamide P This compound C->P Hantzsch Thiazole Synthesis I->P Hantzsch Thiazole Synthesis

Caption: Overall synthetic pathway for the target molecule.

Synthesis of Key Precursor: 2-Bromo-1-(3-nitrophenyl)ethanone

The cornerstone of the Hantzsch synthesis is the α-haloketone.[7][8] In this case, 2-bromo-1-(3-nitrophenyl)ethanone is required. It is synthesized via the direct α-bromination of its corresponding ketone, 1-(3-nitrophenyl)ethanone.

2.1. Mechanistic Rationale

The α-bromination of ketones is typically performed under acidic conditions to control the reaction and prevent poly-halogenation, which can occur under basic conditions.[9] The reaction proceeds through an enol intermediate. The carbonyl oxygen is first protonated by an acid catalyst, making the α-protons more acidic. Deprotonation leads to the formation of a nucleophilic enol, which then attacks molecular bromine in an electrophilic addition step. A final deprotonation yields the α-bromoketone.

2.2. Detailed Experimental Protocol: α-Bromination

This protocol is adapted from the procedure described by S. M. M. Gupta, et al. for similar substrates.[10]

Materials and Reagents

ReagentCAS No.Molar Mass ( g/mol )Quantity (10 mmol scale)
1-(3-nitrophenyl)ethanone121-89-1165.151.65 g (10.0 mmol)
Bromine (Br₂)7726-95-6159.811.60 g (0.51 mL, 10.0 mmol)
Chloroform (CHCl₃)67-66-3119.3820 mL
Sodium Bicarbonate (10% aq.)144-55-884.01~20 mL
Sodium Sulfate (anhydrous)7757-82-6142.04As needed

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1-(3-nitrophenyl)ethanone (1.65 g, 10.0 mmol) and dissolve it in chloroform (20 mL).

  • Cool the flask in an ice-water bath to 0–5 °C.

  • Slowly add a solution of bromine (1.60 g, 10.0 mmol) in 5 mL of chloroform dropwise to the stirred solution over 15-20 minutes. Maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The disappearance of the bromine color indicates the reaction is progressing.

  • Pour the reaction mixture into 50 mL of ice-cold water.

  • Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with 20 mL of water, 20 mL of 10% aqueous sodium bicarbonate solution (to neutralize any remaining acid and unreacted bromine), and finally with 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude 2-bromo-1-(3-nitrophenyl)ethanone can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.[10]

Safety Note: Bromine is highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Core Reaction: Hantzsch Thiazole Synthesis

This step involves the cyclocondensation of the synthesized α-bromoketone with 2-cyanothioacetamide to form the final product. An environmentally benign approach using microwave irradiation in glycerol is presented, which significantly reduces reaction times and avoids volatile organic solvents.[6][11]

3.1. Reaction Mechanism

The Hantzsch synthesis is a classic [3+2] cycloaddition. The mechanism proceeds via two key stages:

  • S-Alkylation: The sulfur atom of the 2-cyanothioacetamide, being a soft nucleophile, attacks the α-carbon of the bromoketone in an Sₙ2 reaction, displacing the bromide ion.

  • Cyclization and Dehydration: The nitrogen atom of the resulting intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon. The subsequent tetrahedral intermediate then undergoes dehydration (loss of a water molecule) to form the stable, aromatic 1,3-thiazole ring.[1]

Hantzsch_Mechanism cluster_0 Mechanism Flow A Step 1: S-Alkylation (SN2) B Step 2: Intramolecular Cyclization A->B C Step 3: Dehydration B->C - H₂O D Final Product C->D Aromatization

Caption: Key stages of the Hantzsch thiazole synthesis mechanism.

3.2. Detailed Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from the procedure developed by T. Deligeorgiev, et al.[11]

Materials and Reagents

ReagentCAS No.Molar Mass ( g/mol )Quantity (5 mmol scale)
2-Bromo-1-(3-nitrophenyl)ethanone2227-64-7244.041.22 g (5.0 mmol)
2-Cyanothioacetamide7357-70-2100.140.50 g (5.0 mmol)
Glycerol (anhydrous)56-81-592.095-7 mL
Ethanol64-17-546.07~5 mL
Water7732-18-518.02~100 mL

Procedure:

  • In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine 2-bromo-1-(3-nitrophenyl)ethanone (1.22 g, 5.0 mmol) and 2-cyanothioacetamide (0.50 g, 5.0 mmol).

  • Add anhydrous glycerol (5-7 mL) to the vial. Seal the vial with a cap.

  • Place the vial in a single-mode microwave reactor. Irradiate the mixture at approximately 40-50 Watts for 4-5 minutes. The reaction progress can be monitored by TLC if desired.

  • After the irradiation is complete, allow the vial to cool to room temperature.

  • Open the vial and add a small amount of ethanol (~5 mL) to dissolve the product and reduce the viscosity of the glycerol.

  • Pour the resulting solution into a beaker containing 100 mL of cold water, while stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration through a Büchner funnel.

  • Wash the filter cake thoroughly with water to remove any residual glycerol.

  • Air-dry the solid product. For higher purity, the crude this compound can be recrystallized from ethanol.

Discussion of an Alternative Pathway

While the Hantzsch synthesis with 2-cyanothioacetamide is the most direct route, an alternative multi-step pathway exists, which could be considered if the thioamide is unavailable. This route involves first forming a 2-amino-4-(3-nitrophenyl)thiazole, followed by functional group manipulation.

  • Hantzsch Synthesis with Thiourea: React 2-bromo-1-(3-nitrophenyl)ethanone with thiourea to yield 2-amino-4-(3-nitrophenyl)thiazole.[12][13]

  • Sandmeyer Reaction: The 2-amino group can be converted into a more versatile functional group.

    • Diazotization: The amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt.[14]

    • Halogenation: The diazonium salt is then treated with a copper(I) halide (e.g., CuBr) to install a halogen at the 2-position, yielding 2-bromo-4-(3-nitrophenyl)thiazole.[15][16]

  • Cyanomethylation: The resulting 2-halothiazole could then be subjected to nucleophilic substitution or a metal-catalyzed cross-coupling reaction to introduce the cyanomethyl group.

This pathway is significantly longer and involves sensitive diazonium intermediates, making it less ideal than the primary convergent route described.

Conclusion

The synthesis of this compound is most efficiently achieved via a one-pot Hantzsch thiazole condensation. The recommended pathway, involving the microwave-assisted reaction of 2-bromo-1-(3-nitrophenyl)ethanone and 2-cyanothioacetamide in glycerol, represents a rapid, high-yielding, and environmentally conscious method suitable for modern synthetic laboratories. This guide provides the necessary mechanistic understanding and detailed protocols for researchers to successfully execute this synthesis.

References

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Sources

An In-Depth Technical Guide to the Physicochemical Characterization of (4-(3-Nitrophenyl)-1,3-thiazol-2-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs and clinical candidates due to its diverse pharmacological activities.[1][2] The compound (4-(3-Nitrophenyl)-1,3-thiazol-2-YL)acetonitrile represents a confluence of three key pharmacophores: a thiazole ring, a nitrophenyl moiety, and an acetonitrile group, suggesting a rich potential for biological investigation. However, advancing any novel compound from a hit to a lead candidate is contingent upon a thorough understanding of its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive, methodology-focused framework for the in-depth physicochemical characterization of this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind them to ensure robust and interpretable data generation.

Introduction: The Strategic Importance of Physicochemical Profiling

In modern drug discovery, the "fail fast, fail cheap" paradigm underscores the necessity of early and accurate assessment of a compound's drug-like properties. The thiazole ring and its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antifungal properties.[1][3][4][5] The specific substitution pattern of this compound warrants detailed investigation, as the electronic and steric effects of the 3-nitrophenyl and acetonitrile groups will profoundly influence its interactions with biological targets and its overall pharmacokinetic behavior.

This document serves as a self-validating system for characterizing this specific molecule. We will proceed logically from fundamental properties and structure to the critical parameters of lipophilicity and solubility that dictate a compound's journey through the body.

Molecular Structure and Core Attributes

A precise understanding of a molecule's foundational properties is the first step in any characterization workflow. While extensive experimental data for this specific isomer is not widely published, we can compile its basic attributes and utilize validated computational models for initial property estimation.

Chemical Structure:

Figure 1: 2D structure of this compound

Table 1: Core Physicochemical and Structural Data

PropertyValueSource / Method
Molecular Formula C₁₁H₇N₃O₂SCalculation
Molecular Weight 245.26 g/mol Calculation
CAS Number Not readily available in public databasesLiterature Survey
Predicted logP ~2.5 - 3.5In silico Prediction
Predicted pKa (basic) ~1.0 - 2.0 (Thiazole N)In silico Prediction
Predicted pKa (acidic) ~12.0 - 13.0 (Acetonitrile CH₂)In silico Prediction

Note: Predicted values are estimations and require experimental verification. The protocols outlined in this guide are designed to provide this verification.

Lipophilicity Assessment: Determining the Octanol-Water Partition Coefficient (logP/logD)

3.1. Expertise & Rationale

Lipophilicity is arguably one of the most critical physicochemical parameters in drug design, directly influencing a compound's permeability across biological membranes, plasma protein binding, and metabolic pathways.[6] It is quantified by the partition coefficient (P) or its logarithm (logP for neutral species). Because most drugs are ionizable, the distribution coefficient (logD), measured at a physiologically relevant pH of 7.4, provides a more accurate reflection of a compound's lipophilicity in the body.[7] For orally administered drugs, a logP value below 5 is a key component of Lipinski's Rule of 5.[6] The "shake-flask" method remains the gold standard for its direct and accurate measurement.[8]

3.2. Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination

This protocol is designed as a self-validating system by ensuring mutual saturation of the solvent phases, establishing equilibrium, and employing a robust analytical endpoint.

Methodology:

  • Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. In a large separation funnel, mix equal volumes of 1-octanol and the pH 7.4 buffer. Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely. This step is critical to prevent volume shifts during the actual experiment.

  • Stock Solution: Prepare a stock solution of this compound in the pre-saturated 1-octanol at a concentration of approximately 1 mg/mL.

  • Partitioning: In a series of triplicate glass vials, add 5 mL of the pre-saturated 1-octanol stock solution and 5 mL of the pre-saturated pH 7.4 buffer.

  • Equilibration: Seal the vials and shake them on a mechanical shaker at a constant temperature (e.g., 25°C) for at least 24 hours to allow the compound to reach partitioning equilibrium.[9]

  • Phase Separation: Centrifuge the vials at low speed (e.g., 2000 rpm for 10 minutes) to ensure a clean separation of the aqueous and octanol layers.

  • Sampling & Analysis: Carefully withdraw an aliquot from each phase. The concentration of the compound in each phase is then determined using a validated analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, by comparing the results to a standard curve.[9]

  • Calculation: The logD at pH 7.4 is calculated using the formula: logD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Buffer] )

3.3. Visualization: logD Determination Workflow

LogD_Workflow cluster_prep Phase Preparation cluster_exp Partition Experiment cluster_analysis Analysis P1 Mix 1-Octanol & pH 7.4 Buffer P2 Shake 24h for Mutual Saturation P1->P2 P3 Separate Saturated Phases P2->P3 E1 Prepare Stock in Sat. Octanol P3->E1 Saturated Octanol E2 Combine Stock & Sat. Buffer (1:1) P3->E2 Saturated Buffer E1->E2 E3 Shake 24h to Equilibrate E2->E3 E4 Centrifuge to Separate Phases E3->E4 A1 Sample Octanol & Aqueous Layers E4->A1 A2 Quantify Concentration via HPLC A1->A2 A3 Calculate logD A2->A3

Caption: Workflow for logD determination via the shake-flask method.

Aqueous Solubility Profile

4.1. Expertise & Rationale

Aqueous solubility is a critical gatekeeper for oral drug absorption.[10] A compound must dissolve in the gastrointestinal fluids before it can be absorbed into circulation. Poor solubility is a major cause of failure for promising drug candidates. A tiered approach to solubility is most efficient, starting with a qualitative assessment to understand the compound's acidic/basic nature, followed by a quantitative determination.[11] The presence of a thiazole nitrogen atom suggests potential basicity, while the α-protons of the acetonitrile group could be weakly acidic, making a full pH-solubility profile informative.

4.2. Experimental Protocol: Tiered Solubility Assessment

Methodology - Tier 1: Qualitative Analysis This rapid assessment classifies the compound based on its behavior in acidic, basic, and neutral media.[12][13]

  • Setup: Add ~5 mg of the compound to three separate test tubes.

  • Water Solubility: To the first tube, add 1 mL of deionized water. Shake vigorously. Observe if the solid dissolves. Test the pH with litmus paper.[11]

  • Acid Solubility: If insoluble in water, add 1 mL of 5% HCl to the second tube. Shake and observe. Dissolution suggests the presence of a basic functional group (likely the thiazole nitrogen).[10]

  • Base Solubility: If insoluble in water, add 1 mL of 5% NaOH to the third tube. Shake and observe. Dissolution would indicate an acidic proton, though this is less likely to be pronounced for the acetonitrile group under these conditions.[13]

Methodology - Tier 2: Quantitative Shake-Flask Equilibrium Solubility This provides a precise solubility value in a specific medium (e.g., pH 7.4 buffer).

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 5 mL) of the desired buffer (e.g., pH 7.4 phosphate buffer). The excess solid ensures that a saturated solution is formed.

  • Equilibration: Shake the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Filtration: Filter the solution through a 0.45 µm syringe filter to remove all undissolved solid. This step is critical to avoid artificially high concentration readings.

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or UV-Vis spectroscopy method. The resulting concentration is the equilibrium solubility.

4.3. Visualization: Solubility Classification Flowchart

Solubility_Flowchart Start Add Compound to Water Soluble Soluble? Start->Soluble TestpH Test pH with Litmus Paper Soluble->TestpH Yes Insoluble Insoluble in Water Soluble->Insoluble No ResultAcid Class: Water-Soluble Acid TestpH->ResultAcid pH < 5 ResultBase Class: Water-Soluble Base TestpH->ResultBase pH > 8 ResultNeutral Class: Water-Soluble Neutral TestpH->ResultNeutral pH ~7 TestHCl Add 5% HCl Insoluble->TestHCl TestNaOH Add 5% NaOH TestHCl->TestNaOH Insoluble ResultHCl_Sol Class: Water-Insoluble Base TestHCl->ResultHCl_Sol Soluble ResultNaOH_Sol Class: Water-Insoluble Acid TestNaOH->ResultNaOH_Sol Soluble ResultInsoluble Class: Neutral / Zwitterionic TestNaOH->ResultInsoluble Insoluble

Caption: Decision tree for the qualitative solubility classification.

Spectroscopic and Thermal Characterization

5.1. Expertise & Rationale

Spectroscopic and thermal analyses are essential for confirming the identity, structure, and purity of a synthesized compound. Each technique provides a unique piece of the structural puzzle. While a full synthesis is beyond the scope of this guide, understanding the expected spectral signatures is crucial for any researcher working with this molecule.

5.2. Expected Analytical Signatures

  • ¹H NMR (Proton NMR): The spectrum should show distinct signals for the aromatic protons of the 3-nitrophenyl ring, with splitting patterns dictated by their positions relative to the nitro group. A singlet for the thiazole proton and a characteristic singlet for the methylene (-CH₂-) protons of the acetonitrile group are also expected.[14]

  • ¹³C NMR (Carbon NMR): The spectrum will confirm the number of unique carbon environments. Key signals to identify include the quaternary carbon of the nitrile group (-C≡N), the carbons of the thiazole ring, and the aromatic carbons, including the one directly attached to the nitro group.[14]

  • FT-IR (Infrared Spectroscopy): This analysis confirms functional groups. A sharp, strong absorption band is expected around 2240-2260 cm⁻¹ for the nitrile (C≡N) stretch.[15] Strong bands around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹ correspond to the asymmetric and symmetric stretching of the nitro (NO₂) group, respectively.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) that should match the calculated molecular weight of C₁₁H₇N₃O₂S.[14]

  • Melting Point (MP): A sharp melting point range is a primary indicator of high purity. For context, the related precursor 3-nitrophenylacetonitrile has a melting point of 60-62 °C.[16] The larger, more complex target molecule is expected to have a significantly higher melting point.

Conclusion

The systematic physicochemical profiling of this compound is a mandatory prerequisite for its rational development as a potential therapeutic agent. This guide provides the essential theoretical framework and validated experimental protocols to determine its core properties: lipophilicity, solubility, and structural identity. The data generated from these methods will enable researchers to make informed decisions regarding the compound's suitability for further biological screening, guide formulation strategies, and build predictive structure-activity relationship (SAR) models. Adherence to these robust, self-validating methodologies will ensure the generation of high-quality, reliable data, accelerating the discovery pipeline.

References

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spectral characterization of nitrophenyl-substituted thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Characterization of Nitrophenyl-Substituted Thiazoles

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the . Moving beyond mere procedural lists, this document delves into the causality behind experimental choices, offering field-proven insights to ensure robust and reliable structural elucidation. The protocols described herein are designed as self-validating systems, integrating data from multiple spectroscopic techniques to build an unassailable structural confirmation.

The Significance of Nitrophenyl-Substituted Thiazoles

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs.[1] Its fusion with a nitrophenyl moiety creates a unique class of compounds with significant biological potential. The electron-withdrawing nature of the nitro group, combined with the electron-rich thiazole heterocycle, establishes an intramolecular charge-transfer (ICT) system. This electronic arrangement is not only key to their mechanism of action but also imparts distinct spectral properties that can be leveraged for their characterization. These compounds are widely investigated as potential anticancer, antibacterial, and antifungal agents, with their activity often linked to the specific substitution pattern of the phenyl ring.[1][2] Furthermore, their potential as hypoxia-activated prodrugs makes them a focal point in oncology research.[3][4]

Accurate and comprehensive spectral characterization is paramount. It serves as the foundation for confirming molecular identity, assessing purity, and establishing the structure-activity relationships (SAR) that guide drug discovery and optimization.

cluster_0 Characterization Workflow cluster_1 Synthesis Synthesis & Purification (e.g., Hantzsch Condensation) QC_Initial Initial Purity Check (TLC, mp) Synthesis->QC_Initial Crude Product Spectroscopy Spectroscopic Analysis QC_Initial->Spectroscopy Purified Compound UV_Vis UV-Vis FTIR FT-IR NMR NMR ('H, 'C) MS Mass Spec. Data_Integration Data Integration & Structure Confirmation Conclusion Conclusion Data_Integration->Conclusion Final Report UV_Vis->Data_Integration FTIR->Data_Integration NMR->Data_Integration MS->Data_Integration

Caption: Integrated workflow for the synthesis and characterization of nitrophenyl-substituted thiazoles.

UV-Visible Spectroscopy: Probing the Electronic Landscape

UV-Vis spectroscopy is a rapid and powerful tool for probing the conjugated π-electron systems inherent to nitrophenyl-substituted thiazoles. The observed absorptions correspond to electronic transitions, primarily π → π* and n → π* transitions, which are sensitive to the molecule's structure and its environment.[5]

Causality Behind Experimental Choices

The choice of solvent is critical. Due to the inherent charge-transfer character of these molecules, they often exhibit solvatochromism , where the absorption maximum (λ_max) shifts with solvent polarity.[6][7] This phenomenon arises because polar solvents can stabilize the more polar excited state to a greater extent than the ground state, leading to a change in the energy gap between them.[7] Performing a solvatochromic study by measuring spectra in a range of solvents (e.g., from non-polar hexane to polar DMSO) provides valuable insight into the electronic nature of the molecule.

Experimental Protocol: Solvatochromic Analysis
  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the purified compound in a high-purity, UV-grade solvent in which it is highly soluble (e.g., DMSO or Acetonitrile).

  • Solvent Series: Prepare a series of volumetric flasks containing solvents of varying polarity (e.g., Toluene, Chloroform, Acetone, Acetonitrile, Methanol, DMSO).

  • Dilution: Add a precise aliquot of the stock solution to each flask and dilute to the mark to achieve a final concentration in the low micromolar range (e.g., 10 µM). The goal is to obtain an absorbance maximum between 0.5 and 1.0.

  • Spectrometer Blanking: Use the corresponding pure solvent from each flask to blank the spectrophotometer before each measurement.

  • Data Acquisition: Scan the samples over a relevant wavelength range (e.g., 200-600 nm). Record the λ_max for each solvent.

  • Data Analysis: Plot the absorption maximum (in nm or cm⁻¹) against a solvent polarity scale (e.g., Reichardt's E_T(30) parameter) to visualize the solvatochromic trend.[8]

Data Interpretation
  • π → π Transitions:* Expect strong absorption bands typically in the 250-400 nm range, arising from the conjugated system spanning the nitrophenyl and thiazole rings. The presence of the nitro group generally causes a bathochromic (red) shift compared to the unsubstituted analogue.

  • n → π Transitions:* Weaker transitions may be observed at longer wavelengths (>350 nm) due to the promotion of non-bonding electrons from the nitrogen and sulfur heteroatoms or the nitro group's oxygen atoms.

  • Solvatochromic Shifts: A bathochromic (red) shift with increasing solvent polarity is indicative of positive solvatochromism, suggesting the excited state is more polar than the ground state. This is a hallmark of strong intramolecular charge-transfer character.[6][7]

Transition TypeTypical λ_max Range (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Notes
π → π250 - 400> 10,000Strong absorption, highly sensitive to conjugation and substitution.
n → π> 350< 1,000Weak, sometimes obscured by stronger π → π* bands.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Mapping Functional Groups

FT-IR spectroscopy is indispensable for confirming the presence of key functional groups that define the nitrophenyl-substituted thiazole scaffold.[9] It provides a molecular "fingerprint" by measuring the vibrational frequencies of bonds within the molecule.[10]

Causality Behind Experimental Choices

Sample preparation must ensure good contact with the IR beam and minimize interference. For solid samples, Attenuated Total Reflectance (ATR) is often superior to KBr pellets as it requires minimal sample preparation and avoids potential interactions with the KBr matrix.[11] The key is to obtain a spectrum with sharp, well-resolved peaks and a stable baseline.

Experimental Protocol: ATR-FTIR
  • Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to capture the ambient spectrum (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the dry, purified solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Insufficient pressure is a common cause of poor-quality spectra.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Data Interpretation

The spectrum should be analyzed for characteristic vibrational bands. The presence of all expected peaks provides strong evidence for the target structure.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Nitro (Ar-NO₂)Asymmetric Stretch1500 - 1570Strong
Nitro (Ar-NO₂)Symmetric Stretch1300 - 1370Strong
Thiazole (C=N)Stretch1600 - 1680Medium-Strong
Aromatic (C=C)Ring Stretch1450 - 1600Medium (multiple bands)
C-SStretch600 - 800Weak-Medium
C-H (Aromatic)Stretch3000 - 3100Medium

The two strong, sharp peaks for the nitro group are highly diagnostic. Their absence would immediately cast doubt on the structure's identity.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy (both ¹H and ¹³C) provides the most detailed information about the molecular skeleton, including the connectivity of atoms and the electronic environment of each nucleus.

Causality Behind Experimental Choices

The choice of deuterated solvent (e.g., DMSO-d₆, CDCl₃) is crucial. The compound must be sufficiently soluble to yield a good signal-to-noise ratio. DMSO-d₆ is often an excellent choice for these compounds due to its high polarity.[14][15] It's important to note that chemical shifts can vary slightly between solvents due to solvent-solute interactions.[15] A standard internal reference, tetramethylsilane (TMS), is used to calibrate the chemical shift scale to 0 ppm.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent containing TMS in a clean, dry NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned to the specific nucleus (¹H or ¹³C) and the magnetic field is "locked" onto the deuterium signal of the solvent. The sample is "shimmed" to optimize the homogeneity of the magnetic field, which ensures sharp spectral lines.

  • ¹H NMR Acquisition: Acquire the proton spectrum. Typical parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. As the ¹³C nucleus is much less sensitive than ¹H, a larger number of scans is required. A standard acquisition uses proton decoupling to simplify the spectrum to single lines for each unique carbon.

Data Interpretation

¹H NMR:

  • Aromatic Protons (Nitrophenyl): Protons on the nitrophenyl ring typically appear in the δ 7.5-8.5 ppm region. The strong deshielding is due to the electron-withdrawing nitro group. The splitting pattern (e.g., two doublets for a para-substituted ring) is key to determining the substitution pattern.[14]

  • Thiazole Proton (H5): The proton at the C5 position of the thiazole ring usually appears as a singlet around δ 7.0-8.0 ppm.[16]

  • Other Substituents: Protons from other groups (e.g., methyl, amino) will appear in their characteristic regions. An amino group (NH₂) on the thiazole ring can appear as a broad singlet.[14]

¹³C NMR:

  • Thiazole Carbons: The carbons of the thiazole ring are typically found between δ 100-170 ppm. The carbon attached to the nitrogen (C2) is often the most downfield.

  • Nitrophenyl Carbons: These appear in the aromatic region (δ 120-150 ppm). The carbon directly attached to the nitro group (ipso-carbon) is highly deshielded and may appear near δ 150 ppm.[12][17]

  • Signal Count: The number of distinct signals in the ¹³C spectrum corresponds to the number of chemically non-equivalent carbons, providing information about molecular symmetry.

NucleusStructural PositionTypical Chemical Shift (δ, ppm)
¹HAromatic (Nitrophenyl)7.5 - 8.5
¹HThiazole (C5-H)7.0 - 8.0
¹HAmino (Thiazole-NH₂)5.0 - 7.5 (often broad)
¹³CThiazole (C2, C4, C5)100 - 170
¹³CNitrophenyl (Aromatic)120 - 150
¹³CNitrophenyl (C-NO₂)~150

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for these compounds, often yielding a prominent protonated molecular ion [M+H]⁺.[14][18]

Causality Behind Experimental Choices

High-Resolution Mass Spectrometry (HRMS), for instance using a Time-of-Flight (TOF) or Orbitrap analyzer, is strongly preferred over nominal mass instruments. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula.[19] This is a critical self-validating step, as the calculated formula must match the expected structure.

cluster_info Common Fragmentation Pathways parent Molecular Ion [M+H]⁺ frag1 Loss of NO₂ [M+H - 46]⁺ parent->frag1 - NO₂ radical frag2 Loss of NO [M+H - 30]⁺ parent->frag2 - NO radical frag3 Thiazole Ring Cleavage parent->frag3 1,2-cleavage info Fragmentation provides a structural fingerprint confirming connectivity.

Caption: Key fragmentation pathways for nitrophenyl-thiazoles in mass spectrometry.

Experimental Protocol: LC-HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

  • Infusion/Chromatography: The sample can be directly infused into the mass spectrometer or injected via a liquid chromatography (LC) system. LC is preferred as it provides an additional dimension of separation and purity assessment.

  • Ionization: Use positive ion mode ESI. Optimize source parameters (e.g., spray voltage, gas flow, temperature) to maximize the signal of the target ion.[19]

  • MS1 Scan: Acquire a full scan mass spectrum (MS1) to identify the [M+H]⁺ ion. Verify that its measured mass corresponds to the calculated exact mass of the expected elemental formula.

  • MS/MS Fragmentation: Select the [M+H]⁺ ion for fragmentation (tandem mass spectrometry or MS/MS) using collision-induced dissociation (CID). This will generate a fragment ion spectrum that is characteristic of the molecule's structure.

Data Interpretation
  • Molecular Ion: The base peak or a very prominent peak should correspond to the protonated molecule [M+H]⁺. Its exact mass should match the theoretical mass.

  • Key Fragments: The fragmentation of aromatic nitro compounds is well-documented. Look for characteristic neutral losses:

    • Loss of NO₂ (46 Da): A fragment corresponding to [M+H - 46]⁺ is very common.[20]

    • Loss of NO (30 Da): A fragment at [M+H - 30]⁺ can also be observed.[19]

    • Thiazole Ring Cleavage: Fission of the thiazole ring can produce characteristic phenylthiirene ions or other fragments that help confirm the scaffold.[20]

By integrating the data from these orthogonal techniques—UV-Vis for electronic properties, FT-IR for functional groups, NMR for the atomic framework, and MS for molecular formula and fragmentation—a complete and unambiguous can be achieved with the highest degree of scientific integrity.

References

  • MDPI. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Available at: [Link]

  • ResearchGate. (2017). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. Available at: [Link]

  • PMC. (2025). Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. Available at: [Link]

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  • RSC Publishing. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Available at: [Link]

  • SciSpace. (2016). Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation. Available at: [Link]

  • PubMed. (n.d.). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. Available at: [Link]

  • PubMed. (n.d.). Mass spectrometry of 2-substituted-4-arylthiazoles. 3--Identification of microsomal nitroreduction products by mass spectrometry. Available at: [Link]

  • IJSDR. (n.d.). SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. Available at: [Link]

  • ResearchGate. (2025). Synthesis, spectral characterization and biological activity of S-Substituted derivatives of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. Available at: [Link]

  • Wikipedia. (n.d.). Solvatochromism. Available at: [Link]

  • PMC. (2022). Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry: A Strategy for Optimization, Characterization, and Quantification of Antioxidant Nitro Derivatives. Available at: [Link]

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  • ACS Publications. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. Available at: [Link]

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  • MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Available at: [Link]

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  • ResearchGate. (2025). (PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Available at: [Link]

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Technical Guide: Mechanism of Action of Nitrophenylthiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrophenylthiazoles, exemplified by the prototype Nitazoxanide (NTZ) and its active metabolite Tizoxanide (TIZ) , represent a unique class of "thionitro" compounds with a dualistic mechanism of action. Unlike traditional antimicrobials that target a single receptor, these compounds function as bioenergetic modulators .

  • In Anaerobes (Bacteria/Protozoa): They act as "electron thieves" within the Pyruvate:Ferredoxin Oxidoreductase (PFOR) pathway, disrupting anaerobic energy production.[1]

  • In Host Cells (Antiviral/Antineoplastic): They induce mild mitochondrial uncoupling. This transient reduction in cellular ATP activates the AMPK-mTOR-Autophagy axis , creating a host environment hostile to viral replication and proliferation.

This guide details the molecular causality of these mechanisms and provides self-validating protocols for their experimental verification.

Chemical Basis & Structure-Activity Relationship (SAR)

The core pharmacophore is the 5-nitrothiazole ring.[2]

  • The Nitro Group (

    
    ):  Critical for anaerobic activity.[3] In anaerobic organisms, this group is reduced by PFOR, generating toxic radical intermediates or simply diverting electrons away from metabolic synthesis.
    
  • The Amide Linker: Facilitates oral bioavailability and metabolic conversion. NTZ is a prodrug; hydrolysis of the ester bond yields Tizoxanide (TIZ), the circulating active species.

  • SAR Insight: Removal of the nitro group (e.g., in certain thiazolide derivatives like RM-4848) abolishes PFOR-dependent anaerobic activity but retains antiviral efficacy, proving the antiviral mechanism is host-mediated and distinct from the antiparasitic mechanism.

Mechanism I: Anaerobic Metabolic Disruption (PFOR Inhibition)

Target: Pyruvate:Ferredoxin Oxidoreductase (PFOR) enzyme.[2][3][4][5][6][7] Organisms: Giardia lamblia, Cryptosporidium parvum, Helicobacter pylori, Clostridium difficile.

Mechanistic Causality

In anaerobic metabolism, PFOR catalyzes the oxidative decarboxylation of pyruvate to Acetyl-CoA, transferring electrons to ferredoxin.[1][7][8][9]

  • Thiamine Pyrophosphate (TPP) Interaction: PFOR relies on the cofactor TPP.[2][5] Tizoxanide enters the catalytic site.

  • Electron Interception: Rather than inhibiting the enzyme allosterically, the nitro group of the thiazole ring acts as a preferential electron acceptor.

  • Futile Cycling: The drug intercepts electrons from the pyruvate-TPP complex. This prevents the reduction of ferredoxin (the natural acceptor).

  • Metabolic Collapse: Without reduced ferredoxin, the organism cannot generate ATP or synthesize DNA/RNA precursors, leading to stasis and death.

Visualization: PFOR Pathway Blockade

PFOR_Mechanism Pyruvate Pyruvate TPP_Enz PFOR-TPP Complex Pyruvate->TPP_Enz Binding AcetylCoA Acetyl-CoA TPP_Enz->AcetylCoA Decarboxylation Ferredoxin_Red Ferredoxin (Red) TPP_Enz->Ferredoxin_Red Normal e- Transfer NTZ_Red Reduced NTZ (Toxic Radical) TPP_Enz->NTZ_Red e- Diversion Ferredoxin_Ox Ferredoxin (Ox) ATP_Block ATP Synthesis BLOCKED Ferredoxin_Red->ATP_Block Lack of Red. Fd NTZ Nitazoxanide (NO2 Group) NTZ->TPP_Enz Interception

Caption: Disruption of the PFOR electron transfer chain. The nitrothiazole moiety intercepts electrons destined for ferredoxin, halting anaerobic energy production.[1]

Protocol 1: Spectrophotometric PFOR Inhibition Assay

Objective: Quantify the inhibition of electron transfer to ferredoxin (or a surrogate acceptor like Methyl Viologen) by Tizoxanide.

Reagents:

  • Purified PFOR enzyme (recombinant or lysate from G. lamblia).

  • Substrate: Pyruvate (10 mM).

  • Cofactors: Thiamine Pyrophosphate (TPP) (0.1 mM), CoA (0.1 mM).

  • Electron Acceptor: Methyl Viologen (1 mM) (Changes color when reduced).

  • Test Compound: Tizoxanide (dissolved in DMSO).

Workflow:

  • Blanking: Prepare a cuvette with buffer (100 mM Potassium Phosphate, pH 7.0) and Methyl Viologen.

  • Baseline: Add PFOR enzyme and TPP. Monitor absorbance at 600 nm (oxidized Methyl Viologen is colorless; reduced is blue).

  • Reaction Start: Add Pyruvate. Observe the rapid increase in OD600 (rate of reduction).

  • Inhibition Step: In parallel cuvettes, add increasing concentrations of Tizoxanide (0.1 µM – 100 µM) before adding Pyruvate.

  • Measurement: Measure the initial velocity (

    
    ) of Methyl Viologen reduction.
    
  • Calculation: Plot

    
     vs. [Tizoxanide]. Determine the 
    
    
    
    .[2][10][11]

Validation Check: The reaction must be strictly anaerobic (sparge buffers with Argon). Oxygen will re-oxidize Methyl Viologen, invalidating the data.

Mechanism II: Host-Modulated Antiviral Activity (Mitochondrial Uncoupling)

Target: Host Mitochondria (Inner Membrane). Effect: Broad-spectrum antiviral (Influenza, SARS-CoV-2, Hepatitis B/C).[12][13]

Mechanistic Causality

Nitrophenylthiazoles are lipophilic weak acids. They function as protonophores, shuttling protons across the mitochondrial inner membrane, bypassing ATP synthase.

  • Mild Uncoupling: Tizoxanide disrupts the proton gradient (

    
    ).
    
  • ATP Depletion: This reduces the efficiency of oxidative phosphorylation, causing a drop in intracellular ATP levels.

  • AMPK Activation: The rise in the AMP:ATP ratio triggers AMP-activated protein kinase (AMPK) .

  • Downstream Signaling:

    • Inhibition of mTOR: Halts protein synthesis (viral replication requires massive protein synthesis).

    • Autophagy Induction: Promotes the degradation of viral components.

    • PKR Activation: Enhances the phosphorylation of eIF2

      
      , blocking viral translation.
      
Visualization: Mitochondrial Uncoupling & Antiviral Signaling

Mito_Uncoupling NTZ_TIZ Tizoxanide (Protonophore) Mito_Membrane Mitochondrial Inner Membrane NTZ_TIZ->Mito_Membrane Inserts Proton_Leak Proton Leak (Uncoupling) Mito_Membrane->Proton_Leak Disrupts Gradient ATP_Drop Decrease ATP Increase AMP Proton_Leak->ATP_Drop Bioenergetic Stress AMPK AMPK Activation ATP_Drop->AMPK Phosphorylation mTOR mTORC1 AMPK->mTOR Inhibits Autophagy Autophagy Induction AMPK->Autophagy Activates Viral_Rep Viral Replication (Translation Block) mTOR->Viral_Rep Blocks Protein Synth Autophagy->Viral_Rep Degrades Virus

Caption: The host-directed antiviral pathway. Tizoxanide uncouples mitochondria, triggering an energy stress response (AMPK) that shuts down viral replication machinery.

Protocol 2: Mitochondrial Respiration Assay (Seahorse/Oxygraph)

Objective: Confirm mitochondrial uncoupling by measuring Oxygen Consumption Rate (OCR) independent of ATP production.

Equipment: Seahorse XF Analyzer or Oroboros Oxygraph-2k. Cells: MDCK (Influenza model) or A549 cells.

Workflow:

  • Seeding: Plate cells at 20,000 cells/well in XF assay medium.

  • Basal Measurement: Measure baseline OCR.

  • Oligomycin Injection (Port A): Inhibits ATP synthase. Normal cells show a drop in OCR.

    • Validation: If OCR does not drop, cells are already uncoupled or damaged.

  • Tizoxanide Injection (Port B): Inject Tizoxanide (titrate 1 µM – 10 µM).

    • Expected Result:Immediate increase in OCR. This proves the compound is stimulating respiration to compensate for the proton leak, characteristic of an uncoupler.

  • Rotenone/Antimycin A (Port C): Shuts down the electron transport chain completely (confirms non-mitochondrial oxygen consumption).

Data Interpretation:

Parameter Effect of Tizoxanide Biological Meaning
Basal Respiration Increase Mitochondria working harder to maintain potential.
ATP-Linked Respiration Decrease Less proton motive force available for ATP synthase.

| Proton Leak | Significant Increase | Direct evidence of uncoupling mechanism. |

Mechanism III: Inhibition of Viral Hemagglutinin

Distinct from the mitochondrial effect, Tizoxanide exerts a specific post-translational effect on Influenza viruses.

  • Mechanism: Blocks the maturation of viral hemagglutinin (HA) at the trans-Golgi network.

  • Result: Viral particles are released with immature HA (containing high-mannose oligosaccharides) which are non-infectious.

  • Verification: Western Blot analysis of viral lysates treated with Endoglycosidase H (Endo H). Immature HA is sensitive to Endo H digestion; mature HA is resistant. Tizoxanide treatment renders HA sensitive to Endo H.

References

  • Rossignol, J. F. (2014). Nitazoxanide: A first-in-class broad-spectrum antiviral agent.[8] Antiviral Research, 110, 94-103.

  • Hoffman, P. S., et al. (2007). Antiparasitic drug nitazoxanide inhibits the pyruvate oxidoreductases of Helicobacter pylori, selected anaerobic bacteria and parasites, and Campylobacter jejuni. Antimicrobial Agents and Chemotherapy, 51(3), 868-876.

  • Piacentini, S., et al. (2018). Nitazoxanide inhibits paramyxovirus replication by targeting the F protein folding. Scientific Reports, 8, 10425.

  • Shou, J., et al. (2020). Tizoxanide Inhibits Influenza A Virus Replication by Targeting Viral Hemagglutinin Maturation.[9][10] Journal of Virology.

  • Senkowski, W., et al. (2015). Aerobic Glycolysis and Mitochondrial Uncoupling are Major Metabolic Targets of Nitazoxanide in Cancer Cells. Translational Oncology, 8(3), 205-216.

Sources

Technical Guide: Discovery and Synthesis of Functionalized 1,3-Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Significance[1][2][3]

The 1,3-thiazole core is a "privileged scaffold" in medicinal chemistry, characterized by its ability to participate in hydrogen bonding, π-stacking, and coordination with metalloenzymes. Its structural utility arises from the significant electronegativity difference between the sulfur (S) and nitrogen (N) atoms, creating a distinct dipole that influences binding affinity in kinase inhibitors (e.g., Dasatinib , Dabrafenib ) and antiretrovirals (e.g., Ritonavir ).

This guide moves beyond basic textbook definitions to provide a rigorous, field-validated workflow for synthesizing and functionalizing 1,3-thiazoles. We focus on two primary pillars:

  • De Novo Construction: The Hantzsch synthesis for building the core.

  • Late-Stage Functionalization: Regiodivergent C-H activation for diversifying the scaffold.

Structural Logic & Reactivity Profile

To design effective synthetic routes, one must first understand the electronic bias of the thiazole ring. The reactivity is not uniform; it is dictated by the specific electronic density at positions C2, C4, and C5.

  • C2 Position (Nucleophilic/Acidic): The proton at C2 is relatively acidic (pKa ~29) due to the inductive effect of the adjacent nitrogen and sulfur. It is the primary site for lithiation (S_N_Ar precursors) or radical attack.

  • C5 Position (Electrophilic): This is the most electron-rich carbon, making it the preferred site for Electrophilic Aromatic Substitution (SEAr) and Pd-catalyzed C-H arylation.

  • C4 Position: Generally less reactive, often functionalized during the de novo ring construction phase rather than post-synthesis.

Visualization: Thiazole Reactivity Map

ThiazoleReactivity Core 1,3-Thiazole Core C2 C2 Position (Acidic/Nucleophilic) Core->C2 C5 C5 Position (Electrophilic) Core->C5 C4 C4 Position (Steric/Scaffold) Core->C4 Lithiation Lithiation/Deprotonation (n-BuLi) C2->Lithiation CH_Act Pd-Catalyzed C-H Arylation C5->CH_Act Hantzsch Hantzsch Origin (Alpha-Haloketone) Hantzsch->C4

Caption: Reactivity hotspots of the 1,3-thiazole core. C2 favors deprotonation, while C5 favors electrophilic functionalization.

Methodology A: De Novo Construction (The Hantzsch Synthesis)

The Hantzsch Thiazole Synthesis remains the most robust method for generating the thiazole core, particularly for 2-aminothiazoles used in kinase inhibitors.

Mechanism: Condensation of an


-haloketone with a thioamide (or thiourea).[1]
Critical Insight:  The reaction is self-catalyzing but generates HBr/HCl as a byproduct. While often run in refluxing ethanol, the addition of a weak base or precise pH control during workup is critical to prevent product hydrohalide salt precipitation, which can trap impurities.
Protocol 1: General Synthesis of 2-Aminothiazoles

Target: Construction of the Dasatinib intermediate core.

Reagents:

  • Thiourea (1.1 equiv)

  • Substituted

    
    -bromoacetophenone (1.0 equiv)
    
  • Ethanol (Absolute)

  • Workup: saturated aqueous NaHCO

    
    
    

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the

    
    -bromoacetophenone (e.g., 5.0 mmol) in Ethanol (20 mL).
    
  • Addition: Add Thiourea (5.5 mmol) in one portion. The reaction is often exothermic; ensure adequate stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Validation Point: Monitor by TLC (50% EtOAc/Hexanes).[2] The starting bromide spot (high Rf) should disappear, replaced by a lower Rf fluorescent spot (thiazole).

  • Precipitation (The "Self-Cleaning" Step): Cool the reaction to room temperature. A solid precipitate (thiazole hydrobromide salt) often forms.

  • Free-Basing: Pour the reaction mixture into 50 mL of saturated NaHCO

    
     solution. Stir vigorously for 30 minutes to liberate the free base.
    
  • Isolation: Filter the resulting solid. Wash with water (2 x 10 mL) to remove inorganic salts. Dry in a vacuum oven at 45°C.

Yield Expectation: 85–95% Purity Check:


H NMR (DMSO-d

) should show a characteristic singlet for the C5-H proton around

7.0–7.5 ppm.

Methodology B: Late-Stage Functionalization (C-H Activation)

Modern drug discovery demands the rapid diversification of cores without rebuilding the ring. Palladium-catalyzed C-H activation allows for the direct arylation of the C5 position.[3]

Scientific Logic: The C5-H bond is the most electron-rich C-H bond. Using specific ligand/base combinations allows for "Regiodivergent" synthesis—switching selectivity between C2 and C5.

Protocol 2: Ligand-Free C5-Arylation of Thiazoles

Context: This protocol avoids expensive phosphine ligands, utilizing the inherent coordinating ability of the thiazole sulfur to stabilize the Pd species.

Reagents:

  • Substituted Thiazole (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Pd(OAc)

    
     (1–2 mol%)
    
  • KOAc (2.0 equiv)

  • DMAc (N,N-Dimethylacetamide)

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.

  • Charging: Add Pd(OAc)

    
     (0.01 mmol), KOAc (2.0 mmol), the Thiazole substrate (1.0 mmol), and the Aryl Bromide (1.2 mmol).
    
  • Solvent: Add DMAc (3.0 mL) via syringe.

  • Heating: Heat to 120°C for 12 hours.

    • Validation Point: The solution typically turns dark (Pd black formation) after the reaction is near completion. Early precipitation of Pd black indicates catalyst death (add 10% PPh

      
       if this occurs).
      
  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMAc. Dry over MgSO

    
     and concentrate.
    
  • Purification: Flash column chromatography.

Case Study: Synthesis of the Dasatinib Thiazole Core

Dasatinib (Sprycel) is a BCR-ABL tyrosine kinase inhibitor.[4][5] Its synthesis exemplifies the strategic use of the Hantzsch reaction followed by amide coupling.

The Challenge: Constructing the 2-amino-5-carboxamide thiazole fragment efficiently. The Solution: Use of


-ethoxyacrylamide as a masked 1,3-dicarbonyl equivalent.
Visualization: Dasatinib Thiazole Workflow

DasatinibSynthesis SM1 2-Chloro-6-methylaniline Inter1 Intermediate A: Beta-ethoxyacrylamide SM1->Inter1 + SM2 (Amide Coupling) SM2 3-Ethoxyacryloyl chloride Thiourea Thiourea / NBS Cyclization One-Pot Bromination & Hantzsch Cyclization Thiourea->Cyclization Inter1->Cyclization Final Dasatinib Thiazole Core (2-amino-N-(2-chloro-6-methylphenyl)...) Cyclization->Final Yield: >85%

Caption: Commercial route for Dasatinib intermediate using a modified Hantzsch cyclization.

Technical Insight: In the Dasatinib route, the precursor is not a simple ketone but a


-ethoxyacrylamide .
  • Bromination: NBS brominates the

    
    -position of the acrylamide in situ.
    
  • Cyclization: Thiourea attacks the activated species, displacing the ethoxy group and closing the ring to form the 2-aminothiazole-5-carboxamide in a single pot. This avoids the isolation of unstable

    
    -bromo intermediates.
    

Data Summary: Synthetic Route Comparison

FeatureHantzsch Synthesis (De Novo)Pd-Catalyzed C-H Activation
Primary Utility Building the core ringDiversifying existing rings
Regioselectivity Determined by starting materialTunable (C5 vs C2) via base/ligand
Atom Economy High (Water/HX byproduct)Moderate (Stoichiometric base waste)
Scalability Excellent (Kg scale possible)Good (Catalyst cost is limiting factor)
Key Limitation Requires specific

-haloketones
Substrate bias (electrophilic C5)

References

  • Hantzsch Thiazole Synthesis Mechanism & Protocols

    • ChemHelpAsap. "Hantzsch Thiazole Synthesis." Available at: [Link]

  • Dasatinib Synthesis & Intermediates

    • Google Patents. "Synthesis process of dasatinib and intermediate thereof (EP2532662B1).
    • Semantic Scholar. "A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib."[4] Available at: [Link]

  • C-H Activation Methodologies

    • Organic Chemistry Portal. "Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles." Available at: [Link]

    • PubMed. "Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles." Available at: [Link]

  • Medicinal Chemistry Overview

    • Bentham Science.[6] "1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry." Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Purification of Synthesized Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Thiazole Chemistry

Thiazole and its derivatives represent a cornerstone in medicinal chemistry and materials science, with a vast range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The efficacy and safety of these compounds in any application, particularly in drug development, are directly contingent on their purity. Impurities, which can arise from unreacted starting materials, byproducts, or degradation products, can lead to erroneous biological data, side effects, and reduced product stability.[3][4] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth overview of the principal techniques for purifying synthesized thiazole compounds, emphasizing the rationale behind methodological choices to ensure the production of highly pure materials for research and development.

Understanding the Physicochemical Properties of Thiazoles: A Foundation for Purification Strategy

The selection of an appropriate purification strategy is dictated by the physicochemical properties of the target thiazole derivative. Key characteristics to consider include:

  • Polarity: The thiazole ring itself is polar. The overall polarity of a derivative is influenced by its substituents. This property is fundamental to chromatographic separations and liquid-liquid extractions.

  • Basicity: The nitrogen atom in the thiazole ring imparts basic properties (pKa of the conjugate acid is approximately 2.5).[5] This basicity can be exploited for purification via acid-base extraction. The presence of electron-donating groups on the ring can increase basicity, while electron-withdrawing groups can decrease it.[6]

  • Solubility: The solubility of a thiazole derivative in various organic solvents and water will determine the feasibility of recrystallization and the choice of solvents for chromatography and extraction.

  • Volatility and Thermal Stability: These properties are crucial when considering purification by distillation. Many thiazole derivatives are not sufficiently volatile or may decompose at high temperatures, making chromatography and recrystallization more common choices.[4][7]

Core Purification Techniques for Thiazole Compounds

The most prevalent and effective techniques for the purification of synthesized thiazole compounds are recrystallization, column chromatography, and liquid-liquid extraction. The choice of method, or combination of methods, depends on the nature of the crude product (solid or oil), the types of impurities present, and the desired final purity.

Recrystallization: The Gold Standard for Crystalline Solids

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent at varying temperatures.[8]

The Principle: The ideal recrystallization solvent will dissolve the thiazole compound sparingly at room temperature but will have a high solubility at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

Protocol for Recrystallization of a Thiazole Derivative:

  • Solvent Selection:

    • Consult literature for known thiazole compounds with similar structures to identify suitable solvents.[9]

    • If no information is available, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, and water, as well as solvent mixtures like ethanol/water).[10][11] The ideal solvent will exhibit the solubility profile described above.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue to add small portions of the hot solvent until the solid just dissolves. Using an excess of solvent is a common mistake that leads to poor recovery.[3][12]

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes.[11]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or if charcoal was used, filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be performed quickly to prevent premature crystallization.[13]

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[8]

    • Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[8]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[12]

    • Dry the crystals in a vacuum oven to remove residual solvent.

Troubleshooting Recrystallization:

ProblemPossible CauseSolution
No crystals form Too much solvent was used; supersaturation.[3][12]Boil off some solvent to concentrate the solution. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.[7][12]
"Oiling out" The compound's melting point is lower than the solvent's boiling point; the compound is significantly impure.[3]Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool very slowly. Consider a different solvent or solvent pair.[3][7]
Low recovery The compound is too soluble in the cold solvent; too much solvent was used.[7][14]Ensure the solution is thoroughly cooled in an ice bath. Use the minimum amount of hot solvent for dissolution.[7][12]

dot

Recrystallization_Workflow start Crude Solid Thiazole dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter Hot Gravity Filtration hot_filter_q->hot_filter Yes cool Slow Cooling to Room Temperature hot_filter_q->cool No hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals via Vacuum Filtration ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Thiazole Crystals dry->end

Caption: Workflow for the recrystallization of solid thiazole compounds.

Flash Column Chromatography: For Non-Crystalline and Complex Mixtures

Flash column chromatography is a versatile and rapid purification technique that separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and their solubility in a mobile phase.[15] It is particularly useful for purifying oils or complex mixtures where recrystallization is not feasible.[4]

The Principle: A mixture is applied to the top of a column packed with an adsorbent like silica gel. A solvent or a mixture of solvents (the eluent) is then passed through the column under pressure. Compounds with lower polarity and weaker interactions with the stationary phase travel down the column more quickly, while more polar compounds are retained longer.

Protocol for Flash Chromatography of a Thiazole Derivative:

  • Solvent System Selection (TLC Analysis):

    • Develop a suitable solvent system using Thin Layer Chromatography (TLC).[4] A good solvent system will provide a retention factor (Rf) of 0.2-0.4 for the target thiazole compound.[16] Common eluents for thiazoles include mixtures of ethyl acetate and hexane.[17][18]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the chromatography column.

    • Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.

    • Drain the excess solvent until it is level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude thiazole compound in a minimal amount of the eluent.

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution and Fraction Collection:

    • Add the eluent to the column and apply pressure (using compressed air or a pump) to achieve a steady flow.

    • Collect the eluting solvent in fractions (e.g., in test tubes).

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation of the Pure Compound:

    • Combine the fractions containing the pure thiazole derivative.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Troubleshooting Flash Chromatography:

ProblemPossible CauseSolution
Poor separation Inappropriate solvent system; column overloading.[4]Optimize the solvent system using TLC to achieve better separation of spots. Reduce the amount of crude material loaded onto the column.[4] Consider using a gradient elution.
Cracked column bed Improper packing; column ran dry.Repack the column carefully. Never let the solvent level drop below the top of the silica gel.
Product is an oil Presence of oily impurities; the product itself is an oil.[4]Attempt to induce crystallization from the oil. If the product is inherently an oil, ensure complete removal of high-boiling solvents under high vacuum.[4]

dot

Chromatography_Workflow start Crude Thiazole Mixture tlc TLC Analysis for Solvent System Selection start->tlc pack Pack Column with Silica Gel Slurry tlc->pack load Load Sample onto Column pack->load elute Elute with Solvent System and Collect Fractions load->elute monitor Monitor Fractions by TLC elute->monitor combine Combine Pure Fractions monitor->combine evaporate Solvent Evaporation combine->evaporate end Pure Thiazole Compound evaporate->end

Caption: General workflow for flash column chromatography purification.

Liquid-Liquid Extraction: Exploiting Polarity and Basicity

Liquid-liquid extraction (LLE) is a technique used to separate compounds based on their relative solubilities in two immiscible liquids, typically water and an organic solvent.[19] For thiazole derivatives, LLE is often used as a work-up step to remove inorganic salts and highly polar or non-polar impurities. Acid-base extraction is a powerful variant of LLE that leverages the basicity of the thiazole nitrogen.

The Principle of Acid-Base Extraction: A basic thiazole derivative dissolved in an organic solvent can be protonated by shaking with an aqueous acid solution. The resulting water-soluble salt will partition into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be separated, and the pH adjusted with a base to regenerate the neutral thiazole, which can then be extracted back into an organic solvent.[19]

Protocol for Acid-Base Extraction of a Thiazole Derivative:

  • Dissolution:

    • Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an aqueous acid solution (e.g., 1M HCl) and shake vigorously, periodically venting the funnel.

    • Allow the layers to separate. The protonated thiazole salt will be in the aqueous layer.

    • Drain the aqueous layer and save it. The organic layer containing non-basic impurities can be discarded.

  • Basification and Re-extraction:

    • Return the acidic aqueous layer to the separatory funnel.

    • Slowly add an aqueous base (e.g., 1M NaOH) until the solution is basic (check with pH paper).

    • Add a fresh portion of organic solvent and shake to extract the now neutral thiazole back into the organic phase.

    • Separate the organic layer.

  • Washing and Drying:

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent.

  • Isolation:

    • Remove the solvent under reduced pressure to yield the purified thiazole.

Troubleshooting Liquid-Liquid Extraction:

ProblemPossible CauseSolution
Emulsion formation Vigorous shaking of certain solvent mixtures.Allow the mixture to stand for a longer period. Gently swirl the funnel instead of shaking. Add a small amount of brine to help break the emulsion.
Poor separation of layers Densities of the two phases are very similar.Add a solvent that will significantly change the density of one of the phases.
Low recovery Incomplete protonation or deprotonation; insufficient extraction cycles.Ensure the pH of the aqueous phase is sufficiently acidic or basic. Perform multiple extractions with smaller volumes of solvent.

Purity Assessment: Validating the Success of Purification

After purification, it is essential to assess the purity of the thiazole compound. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[3][7]

HPLC Protocol for Purity Analysis:

  • Instrumentation: A standard HPLC system with a UV detector is typically used.

  • Column: A C18 reversed-phase column is common for thiazole analysis.[7]

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape.[20][21]

  • Detection: The detection wavelength is chosen based on the UV absorbance maximum of the thiazole derivative (often around 254 nm).[7]

  • Sample Preparation: A dilute solution of the purified compound is prepared in the mobile phase and filtered through a 0.45 µm syringe filter before injection.[3][7]

  • Data Analysis: Purity is typically determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[3]

Conclusion

The successful purification of synthesized thiazole compounds is a critical step in ensuring the reliability and reproducibility of subsequent research and development activities. A thorough understanding of the physicochemical properties of the target molecule allows for the rational selection of the most appropriate purification technique, be it recrystallization, column chromatography, or liquid-liquid extraction. The detailed protocols and troubleshooting guides provided in these application notes are intended to equip researchers with the necessary tools to achieve high levels of purity in their synthesized thiazole derivatives, thereby upholding the scientific integrity of their work.

References

  • A Comparative Guide to Assessing the Purity of Synthesized 5-Bromo-2-chlorobenzo[d]thiazole Deriv
  • Technical Support Center: Purification of 4-(Methoxymethyl)thiazole - Benchchem.
  • Recrystallization. --->. [Link]

  • recrystallization, filtration and melting point. [Link]

  • Technical Support Center: Purification of 2,4,5-Trimethyl-4,5-dihydrothiazole - Benchchem.
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles - Benchchem.
  • Solvent Choice - Chemistry Teaching Labs - University of York. [Link]

  • Technical Support Center: Optimizing Thiazole Cycliz
  • Recrystallization. [Link]

  • How to Optimize TLC to Enhance Purification by Flash Chromatography | Biotage. [Link]

  • Recrystallization. [Link]

  • Recrystallization1. [Link]

  • Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

  • Discovery and Optimization of a Series of 2-Aryl-4-Amino-5-(3′,4′,5′-trimethoxybenzoyl)Thiazoles as Novel Anticancer Agents - PMC - PubMed Central. [Link]

  • A Review Article on Flash Chromatography - Asian Journal of Research in Chemistry. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. [Link]

  • Thiazole - Wikipedia. [Link]

  • Extracting both acidic and basic analytes in a single SLE procedure - Biotage. [Link]

  • Separation of Thiazole on Newcrom R1 HPLC column - SIELC Technologies. [Link]

  • Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry - PubMed. [Link]

  • Liquid–liquid extraction - Wikipedia. [Link]

  • Optimizing flash chromatography method - Biotage - YouTube. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW - WJPMR. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. [Link]

  • Supported Liquid Extraction (SLE): The Best Kept Secret in Sample Preparation. [Link]

  • Thiazolo[5,4-d]thiazole-Based Covalent Organic Frameworks for the Rapid Removal of RhB. [Link]

  • SciELO Brazil - VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. [Link]

  • (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW - ResearchGate. [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - MDPI. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. [Link]

  • Troubleshooting Chromatogram Problems - Shimadzu Scientific Instruments. [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review - Biointerface Research in Applied Chemistry. [Link]

  • THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS - Jetir.Org. [Link]

  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC. [Link]

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Application Note: Strategic Development & Validation of Pyridine-Thiazole Hybrids as Dual-Target Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The fusion of pyridine and thiazole pharmacophores represents a "privileged structure" strategy in modern medicinal chemistry. Pyridine moieties, present in drugs like Sorafenib, provide essential hydrogen-bonding capabilities within the ATP-binding pockets of kinases. Thiazole rings, found in Dasatinib, offer pi-stacking interactions and metabolic stability.

Why this Hybrid? Combining these rings creates a synergistic scaffold capable of dual-targeting:

  • Kinase Inhibition: Competitive inhibition of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2.

  • Apoptosis Induction: Modulation of the Bcl-2/Bax ratio, triggering the intrinsic mitochondrial pathway.

This guide provides a validated workflow for researchers to synthesize these hybrids, screen their efficacy, and prove their mechanism of action.

Phase I: Rational Design & In Silico Validation

Before wet-lab synthesis, candidates must be filtered via molecular docking to predict binding affinity.

Protocol A: Molecular Docking (EGFR Targeting)

Objective: Predict binding energy (


) and orientation within the EGFR active site (PDB ID: 1M17  or 4HJO ).

Workflow:

  • Protein Preparation:

    • Retrieve PDB structure 1M17 (EGFR complexed with Erlotinib).[1]

    • Remove water molecules and native ligands.

    • Add polar hydrogens and compute Gasteiger charges using AutoDock Tools.

  • Ligand Preparation:

    • Draw pyridine-thiazole structures (ChemDraw).

    • Minimize energy (MM2 force field) to generate stable 3D conformers.

  • Grid Generation:

    • Center the grid box on the co-crystallized ligand (Erlotinib) coordinates.[1]

    • Dimensions:

      
       Å; Spacing: 0.375 Å.
      
  • Docking (AutoDock Vina):

    • Run simulation with exhaustiveness = 8.

    • Success Criteria: Candidates must show

      
       kcal/mol and form H-bonds with Met793  (hinge region residue).
      

Phase II: Chemical Synthesis Workflow

The Hantzsch Thiazole Synthesis remains the most robust method for generating these hybrids.

Protocol B: Hantzsch Coupling Reaction

Mechanism: Condensation of a pyridine-derived thioamide with an


-haloketone.

Reagents:

  • Compound A: Pyridine-2-carbothioamide (1.0 equiv)

  • Compound B: Phenacyl bromide derivative (1.1 equiv)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: None (or catalytic acetic acid)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of Pyridine-2-carbothioamide in 10 mL absolute EtOH in a round-bottom flask.

  • Addition: Add 1.1 mmol of the specific phenacyl bromide dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
    
  • Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the hybrid often precipitates.

  • Neutralization: Pour into crushed ice/water and neutralize with 10%

    
     solution to precipitate the free base.
    
  • Purification: Filter the solid, wash with water, and recrystallize from EtOH/DMF.

Phase III: In Vitro Cytotoxicity Screening

The "Go/No-Go" decision point. We utilize the MTT assay for metabolic activity as a proxy for viability.

Protocol C: MTT Viability Assay

Critical Control: DMSO concentration must remain


 to prevent solvent toxicity.

Materials:

  • Cell Lines: MCF-7 (Breast), A549 (Lung), HepG2 (Liver).

  • Positive Control: Doxorubicin or Erlotinib .

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[2][3]

Procedure:

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add test compounds in serial dilutions (

    
     to 
    
    
    
    ). Include DMSO vehicle control.
  • Incubation: Incubate for 48h at

    
    C, 5% 
    
    
    
    .
  • MTT Addition: Add

    
     MTT stock (5 mg/mL in PBS) to each well. Incubate 4h (formazan crystals form).
    
  • Solubilization: Aspirate media carefully. Add

    
     DMSO to dissolve crystals.
    
  • Measurement: Read absorbance at 570 nm (reference 630 nm).

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Data Presentation Example: Table 1: Comparative Cytotoxicity (IC50 in


)
Compound IDR-Group Subst.MCF-7 (Breast)A549 (Lung)HepG2 (Liver)Selectivity Index (SI)
PT-Hybrid-1 4-F1.2 ± 0.1 3.5 ± 0.22.8 ± 0.3> 10
PT-Hybrid-2 4-OMe5.6 ± 0.48.1 ± 0.56.2 ± 0.44.5
Doxorubicin (Control)0.8 ± 0.051.1 ± 0.10.9 ± 0.1N/A

Phase IV: Mechanistic Elucidation

Confirming the mode of death (Apoptosis vs. Necrosis) and pathway involvement.

Protocol D: Annexin V-FITC / PI Apoptosis Assay

Rationale: Translocation of Phosphatidylserine (PS) to the outer membrane leaflet is an early apoptotic marker detected by Annexin V. Propidium Iodide (PI) stains necrotic cells with permeable membranes.

Flow Cytometry Workflow:

  • Treatment: Treat

    
     cells with the IC50 concentration of the hybrid for 24h.
    
  • Harvesting: Trypsinize cells (gentle action to prevent artificial damage). Wash 2x with cold PBS.

  • Staining: Resuspend in

    
     Binding Buffer. Add 
    
    
    
    Annexin V-FITC and
    
    
    PI.[4][5]
  • Incubation: 15 min at RT in the dark.

  • Analysis: Analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, 610 nm for PI).

Interpretation:

  • Q1 (Annexin- / PI+): Necrosis (False positive or mechanical damage).

  • Q2 (Annexin+ / PI+): Late Apoptosis.[6]

  • Q3 (Annexin- / PI-): Viable.

  • Q4 (Annexin+ / PI-): Early Apoptosis (Target population).

Visualizations

Figure 1: Mechanism of Action (Signaling Pathway)

This diagram illustrates how Pyridine-Thiazole hybrids block the ATP binding site of EGFR, halting the downstream RAS/RAF/MEK cascade and triggering Mitochondrial Apoptosis.

MOA Hybrid Pyridine-Thiazole Hybrid ATP ATP Binding Pocket Hybrid->ATP Competitive Inhibition Bax Bax (Pro-apoptotic) Hybrid->Bax Upregulates Expression EGFR EGFR / VEGFR (Tyrosine Kinase) RAS RAS-GTP EGFR->RAS Inactivates ATP->EGFR Blocks Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Bcl2 Bcl-2 (Anti-apoptotic) ERK->Bcl2 Downregulates Mito Mitochondrial Depolarization Bcl2->Mito Inhibition Lost Bax->Mito Pore Formation Caspase Caspase-3/9 Activation Mito->Caspase Death Apoptosis (Cell Death) Caspase->Death

Caption: Dual-action mechanism: Kinase blockade (EGFR) and modulation of Bcl-2/Bax ratio leading to apoptosis.

Figure 2: Experimental Workflow

The logical flow from In Silico design to Wet-lab validation.

Workflow Design 1. In Silico Design (AutoDock Vina) Synth 2. Synthesis (Hantzsch Coupling) Design->Synth Screen 3. Primary Screen (MTT Assay) Synth->Screen Decision Selectivity Index > 3.0? Screen->Decision Validation 4. Mechanistic Validation (Flow Cytometry) Publish Lead Candidate Validation->Publish Decision->Validation Yes Optimize Optimize R-Groups Decision->Optimize No Optimize->Design

Caption: Iterative workflow ensuring only high-selectivity candidates proceed to mechanistic validation.

References

  • Review of Pharmacophore Strategy

    • Title: Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents.[7][8][9][10][11]

    • Source: Molecules (MDPI), 2022.
    • Link:[Link]

  • Synthesis Protocol (Hantzsch Method)

    • Title: Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole deriv
    • Source: Arabian Journal of Chemistry, 2020.[12]

    • Link:[Link]

  • Molecular Docking (EGFR)

    • Title: Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Deriv
    • Source: International Journal of Molecular Sciences, 2022.[12]

    • Link:[Link]

  • Flow Cytometry Protocol: Title: Annexin V-FITC Apoptosis Detection Kit Protocol. Source: Sigma-Aldrich Technical Bulletin.

Sources

The Thiazole Scaffold: A Versatile Tool in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The five-membered heterocyclic thiazole ring is a cornerstone of medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a wide array of therapeutic agents.[1] This structural motif is present in over 18 FDA-approved drugs, a testament to its privileged status in drug design.[1][2] From the potent anticancer activity of Dasatinib to the anti-inflammatory effects of Meloxicam, thiazole derivatives have proven to be effective modulators of diverse biological targets.[3][4] This guide provides an in-depth exploration of the application of thiazole derivatives in key therapeutic areas, offering detailed protocols and mechanistic insights for researchers and drug development professionals.

I. Thiazole Derivatives as Anticancer Agents

The thiazole moiety is a key pharmacophore in a number of anticancer drugs, including the FDA-approved kinase inhibitor Dasatinib.[3] Thiazole-containing compounds have been shown to exhibit a range of anticancer activities, including the induction of apoptosis, disruption of tubulin polymerization, and inhibition of critical signaling pathways such as NF-κB/mTOR/PI3K/Akt.[5][6]

A. Synthetic Protocol: Hantzsch Thiazole Synthesis of a 2-Aminothiazole Derivative

The Hantzsch thiazole synthesis, first reported in 1887, remains a fundamental and efficient method for constructing the thiazole ring.[7] This reaction involves the condensation of an α-haloketone with a thioamide. The following protocol details the synthesis of a 2-amino-4-phenylthiazole, a common building block for more complex anticancer agents.[8][9]

Rationale: This one-pot synthesis is favored for its simplicity, high yields, and the use of readily available starting materials. The 2-aminothiazole product is a versatile intermediate, with the amino group providing a convenient handle for further chemical modifications to enhance anticancer potency and selectivity.[10]

Experimental Protocol:

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add 5 mL of methanol to the vial along with a magnetic stir bar.

  • Heating: Place the vial on a hot plate set to 100°C and stir the mixture for 30 minutes.[8]

  • Work-up:

    • Remove the reaction from the heat and allow the solution to cool to room temperature.

    • Pour the contents of the vial into a 100 mL beaker containing 20 mL of a 5% sodium carbonate (Na2CO3) solution and swirl to mix.

  • Isolation:

    • Filter the resulting mixture through a Buchner funnel.

    • Wash the collected solid with water.

    • Allow the solid to air dry on a tared watchglass.

  • Characterization:

    • Determine the mass and calculate the percent yield of the product.

    • Measure the melting point of the dried solid.

    • Analyze the product purity using thin-layer chromatography (TLC) with a mobile phase of 50% ethyl acetate/50% hexane.

B. Biological Evaluation: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[11] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Rationale: The MTT assay is a robust and high-throughput method for screening the anticancer potential of newly synthesized thiazole derivatives. It provides a quantitative measure of a compound's ability to inhibit cell proliferation, allowing for the determination of the IC50 value (the concentration of a drug that inhibits cell growth by 50%).

Experimental Protocol:

  • Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[12]

  • Compound Treatment: Treat the cells with various concentrations of the thiazole derivative and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (final concentration of 0.45 mg/mL) to each well.[13]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing for the formation of formazan crystals.[13]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

C. Mechanism of Action: Dasatinib Signaling Pathway

Dasatinib is a multi-targeted kinase inhibitor that targets several key proteins involved in cancer cell proliferation and survival, including the BCR-ABL fusion protein and Src family kinases.[14] Inhibition of these kinases disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis.[14]

Dasatinib_Pathway Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL inhibits SRC SRC Family Kinases Dasatinib->SRC inhibits Apoptosis Apoptosis Dasatinib->Apoptosis induces PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK STAT STAT Pathway BCR_ABL->STAT SRC->PI3K_AKT SRC->RAS_MAPK Survival Cell Survival PI3K_AKT->Survival promotes Proliferation Cell Proliferation RAS_MAPK->Proliferation promotes STAT->Proliferation promotes

Caption: Dasatinib inhibits BCR-ABL and SRC kinases, blocking downstream signaling pathways.

II. Thiazole Derivatives as Anti-inflammatory Agents

Thiazole-containing compounds, such as the non-steroidal anti-inflammatory drug (NSAID) Meloxicam, are effective in managing pain and inflammation.[4] Many thiazole derivatives exert their anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is responsible for producing pro-inflammatory prostaglandins.[5][15]

A. Biological Evaluation: COX-2 Inhibitor Screening Assay

This fluorometric assay is used to screen for and characterize inhibitors of the COX-2 enzyme. The assay measures the peroxidase activity of COX-2, where the enzyme converts a substrate to a fluorescent product.

Rationale: This assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of COX-2, allowing for the determination of its potency (IC50) and selectivity over the COX-1 isoform. Selective COX-2 inhibitors are desirable as they are associated with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[5]

Experimental Protocol:

  • Reagent Preparation:

    • Dilute purified human recombinant COX-2 enzyme to the desired concentration in the provided assay buffer.

    • Prepare serial dilutions of the test thiazole compound.

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer, diluted COX-2 enzyme, and the test compound or a vehicle control.

    • Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[16]

  • Reaction Initiation: Add a detection solution containing arachidonic acid (the substrate), Amplex™ Red, and horseradish peroxidase (HRP) to each well.

  • Second Incubation: Incubate the plate at 37°C for 10-20 minutes.[16]

  • Fluorescence Reading: Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.[16]

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

B. Mechanism of Action: Meloxicam and the COX-2 Pathway

Meloxicam preferentially inhibits the COX-2 enzyme, which is induced at sites of inflammation. This leads to a reduction in the synthesis of prostaglandins, key mediators of pain and inflammation.

Meloxicam_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Meloxicam Meloxicam Meloxicam->COX2 selectively inhibits

Caption: Meloxicam selectively inhibits COX-2, reducing prostaglandin synthesis.

III. Thiazole Derivatives as Antimicrobial Agents

The thiazole ring is a component of several antimicrobial agents, including the sulfonamide antibiotic Sulfathiazole. Thiazole derivatives have demonstrated broad-spectrum activity against various bacteria and fungi.[17]

A. Biological Evaluation: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[18] The broth microdilution method is a common technique for determining the MIC.

Rationale: The MIC assay is a fundamental test in antimicrobial drug discovery, providing a quantitative measure of a compound's potency against specific pathogens. This information is crucial for guiding lead optimization and further development.

Experimental Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth medium.

  • Serial Dilutions:

    • Prepare a series of two-fold dilutions of the thiazole derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).[3]

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[3]

  • Reading Results: After incubation, visually inspect the wells for turbidity (a sign of microbial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[18]

IV. Thiazole Derivatives in Neurodegenerative Diseases

Thiazole derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases like Alzheimer's disease.[12] They have been shown to target multiple factors involved in the disease's pathology, including the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[19]

A. Biological Evaluation: Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman's method, is used to screen for and quantify the activity of AChE inhibitors.

Rationale: Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease, as it increases the levels of acetylcholine in the brain, which can improve cognitive function. This assay provides a reliable method for identifying and characterizing novel thiazole-based AChE inhibitors.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M sodium phosphate buffer (pH 8.0).

    • Prepare stock solutions of the AChE enzyme, the test thiazole compound, acetylthiocholine (the substrate), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).[20]

  • Reaction Setup:

    • In a 96-well plate, add the phosphate buffer, AChE enzyme, and the test compound or a vehicle control.

    • Include a known AChE inhibitor (e.g., Donepezil) as a positive control.

  • Incubation: Incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation: Add DTNB and acetylthiocholine to each well to start the reaction.

  • Absorbance Reading: Measure the absorbance at 412 nm at multiple time points to determine the rate of the reaction.[20]

  • Data Analysis: Calculate the percent inhibition of AChE activity for each concentration of the test compound and determine the IC50 value.

V. Data Summary

The following table summarizes representative biological activity data for various thiazole derivatives.

Compound ClassTherapeutic AreaAssayTarget/Cell LineIC50/MIC
2-Aminothiazole DerivativesAnticancerMTT AssayHT29 (Colon Cancer)2.01 µM[9]
2-Aminothiazole DerivativesAnticancerMTT AssayK563 (Leukemia)16.3 µM[10]
Phenyl Thiazole DerivativesAnti-inflammatoryAlbumin Denaturation-Comparable to Diclofenac[21]
Thiazole-based CompoundsNeurodegenerativeAChE InhibitionAcetylcholinesterase103.24 nM[22]
Antibacterial Agent 68AntimicrobialMIC AssayE. coli (ATCC 25922)0.06 - 0.5 µg/mL[3]

VI. Conclusion

The thiazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its presence in a wide range of clinically used drugs highlights its ability to interact with diverse biological targets. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this remarkable heterocyclic system in the ongoing quest for novel and effective therapeutics.

References

  • What is the mechanism of action of Meloxicam? - MediSearch. Available from: [Link]

  • What is the mechanism of Meloxicam? - Patsnap Synapse. Available from: [Link]

  • Hantzsch Thiazole Synthesis - Chem Help Asap. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC - NIH. Available from: [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. Available from: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC. Available from: [Link]

  • The minimum inhibitory concentration of antibiotics | BMG LABTECH. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) - Emery Pharma. Available from: [Link]

  • EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents.
  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. Available from: [Link]

  • synthesis process of dasatinib and intermediate thereof - Justia Patents. Available from: [Link]

  • MTT Cell Assay Protocol. Available from: [Link]

  • Key signal transduction pathways involved in Dasatinib and Sorafenib... - ResearchGate. Available from: [Link]

  • Synthesis and Antitumor Activity Evaluation of 2-Aminothiazoles Appended 5-methylisoxazoline and Pyridine-piperazine Hybrid Molecules - Academia.edu. Available from: [Link]

  • Meloxicam: a selective COX-2 inhibitor non-steroidal anti-inflammatory drug - PubMed. Available from: [Link]

  • 3.10. Acetylcholinesterase Inhibition Assay - Bio-protocol. Available from: [Link]

  • The schematic of proposed signaling pathways involved in imatinib resistance and dasatinib target. - ResearchGate. Available from: [Link]

  • Synthesis and anticancer properties of 2-aminothiazole derivatives | Request PDF. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. Available from: [Link]

  • Mechanism of action diagram for Imatinib/Dasatinib/Ponatinib and... - ResearchGate. Available from: [Link]

  • Dasatinib Pathway, Pharmacokinetics - ClinPGx. Available from: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega - ACS Publications. Available from: [Link]

  • Exploring COX-Independent Pathways: A Novel Approach for Meloxicam and Other NSAIDs in Cancer and Cardiovascular Disease Treatment - MDPI. Available from: [Link]

  • Thiazole Ring—A Biologically Active Scaffold - PMC. Available from: [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents - MDPI. Available from: [Link]

  • A Convenient New and Efficient Commercial Synthetic Route for Dasatinib (Sprycel®). Available from: [Link]

  • Meloxicam - LiverTox - NCBI Bookshelf - NIH. Available from: [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega - ACS Publications. Available from: [Link]

  • Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach | ACS Omega. Available from: [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives - ScienceScholar. Available from: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. Available from: [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. Available from: [Link]

  • Hantzsch thiazole synthesis - YouTube. Available from: [Link]

  • Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone - Scribd. Available from: [Link]

  • Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer - PMC. Available from: [Link]

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Application Notes and Protocols for the Functionalization of Thiazole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold as a Privileged Motif in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3][4] Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability have made it a "privileged scaffold" in drug design.[5][6] This is evidenced by the numerous FDA-approved drugs that incorporate a thiazole core, spanning a wide range of therapeutic areas including antibacterial (Sulfathiazole, Cefdinir), anticancer (Dasatinib), antiviral (Ritonavir), and anti-inflammatory (Meloxicam) agents.[1][3][7][8] The functionalization of the thiazole scaffold is therefore a critical aspect of drug discovery, enabling the modulation of a compound's physicochemical properties, pharmacokinetic profile, and biological activity.[9][10]

This comprehensive guide provides an in-depth exploration of key strategies for the functionalization of thiazole scaffolds, offering detailed protocols and insights into the rationale behind experimental choices. We will delve into classical and contemporary methods, including multicomponent reactions for scaffold construction and late-stage functionalization techniques such as C-H activation and cross-coupling reactions.

I. Building the Thiazole Core: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in combinatorial chemistry and drug discovery, allowing for the rapid and efficient synthesis of complex molecules in a single step.[1][11] They offer significant advantages in terms of operational simplicity, high atom economy, and the ability to generate diverse molecular libraries.[11]

A. The Hantzsch Thiazole Synthesis and its Modern Variants

The Hantzsch reaction, first reported in the late 19th century, remains a widely used method for the synthesis of thiazoles.[12][13][14] The classical approach involves the condensation of an α-haloketone with a thioamide. However, modern variations have expanded the scope and utility of this reaction.

A notable advancement is the use of grinding or solvent-free conditions, which offers a greener and often more efficient alternative to traditional solvent-based methods.[15]

Protocol 1: Solvent-Free Synthesis of 2,4-Disubstituted Thiazoles via Grinding

This protocol describes a simple and efficient method for the synthesis of 2,4-disubstituted thiazoles by grinding an α-halocarbonyl compound with a thiourea or thioacetamide at room temperature.[15]

Materials:

  • α-halocarbonyl compound (e.g., phenacyl bromide)

  • Thiourea or thioacetamide

  • Mortar and pestle

Procedure:

  • In a clean, dry mortar, combine the α-halocarbonyl compound (1 mmol) and the thiourea or thioacetamide (1.2 mmol).

  • Grind the mixture vigorously with a pestle at room temperature for 15-20 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solid product is typically purified by recrystallization from a suitable solvent (e.g., ethanol).

Causality of Experimental Choices:

  • Solvent-free conditions: This approach minimizes waste, reduces environmental impact, and can accelerate reaction rates by increasing the concentration of reactants.[15]

  • Grinding: The mechanical force applied during grinding provides the energy required to initiate and sustain the reaction, obviating the need for heating.[15]

  • Room temperature: The reaction's ability to proceed at ambient temperature makes it highly practical and energy-efficient.[15]

B. One-Pot, Multi-Component Approaches to Polysubstituted Thiazoles

More advanced MCRs allow for the synthesis of highly functionalized thiazoles with multiple points of diversity in a single operation. These reactions are particularly valuable for generating libraries of compounds for high-throughput screening.

A versatile one-pot, four-component reaction has been developed for the synthesis of 2,4-disubstituted thiazoles from an oxo component, a primary amine, a thiocarboxylic acid, and an isocyanide.[12]

Workflow for a Four-Component Thiazole Synthesis

MCR_Workflow Start Starting Materials: - Oxo Component - Primary Amine - Thiocarboxylic Acid - Isocyanide Reaction One-Pot Reaction (e.g., in Methanol) Start->Reaction Combine & Stir Purification Purification (e.g., Chromatography) Reaction->Purification Reaction Completion Product 2,4-Disubstituted Thiazole Purification->Product

Caption: A generalized workflow for a four-component synthesis of 2,4-disubstituted thiazoles.

II. Late-Stage Functionalization: Modifying the Thiazole Core

Late-stage functionalization is a powerful strategy in drug discovery that allows for the modification of a complex molecule, such as a drug candidate, in the final steps of its synthesis. This approach enables the rapid generation of analogs for structure-activity relationship (SAR) studies without the need to re-synthesize the entire molecule.

A. C-H Functionalization: A Direct and Atom-Economical Approach

Direct C-H bond activation has emerged as a highly attractive method for the functionalization of heterocycles, including thiazoles.[16] This approach avoids the pre-functionalization steps often required in traditional cross-coupling reactions, making it more atom-economical and efficient.

Palladium-catalyzed direct arylation is a prominent example of C-H functionalization.[16][17]

Protocol 2: Palladium-Catalyzed Direct C-H Arylation of Thiazoles

This protocol outlines a general procedure for the palladium-catalyzed direct arylation of thiazoles with aryl halides.

Materials:

  • Thiazole derivative

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., a phosphine ligand like SPhos or XPhos)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Anhydrous solvent (e.g., dioxane or toluene)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the thiazole derivative (1 mmol), aryl halide (1.2 mmol), palladium catalyst (1-5 mol%), ligand (2-10 mol%), and base (2 mmol).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality of Experimental Choices:

  • Palladium catalyst: Palladium is a versatile catalyst for C-H activation and cross-coupling reactions due to its ability to cycle between different oxidation states.[18]

  • Ligand: The choice of ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. Bulky, electron-rich phosphine ligands are often effective.

  • Base: The base is required to facilitate the C-H activation step, typically by deprotonation. The choice of base can significantly impact the reaction efficiency.

  • Inert atmosphere: An inert atmosphere is necessary to prevent the oxidation and deactivation of the palladium catalyst.

B. Suzuki-Miyaura Cross-Coupling: A Robust C-C Bond Forming Reaction

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning method for the formation of carbon-carbon bonds.[19] In the context of thiazole functionalization, it is particularly useful for introducing aryl or vinyl substituents. This reaction typically involves the coupling of a thiazole-boronic acid or ester with an aryl or vinyl halide, or vice versa.[20]

Key Components of a Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents Thiazole_Boronic Thiazole-boronic Acid/Ester Product Functionalized Thiazole Thiazole_Boronic->Product Aryl_Halide Aryl/Vinyl Halide Aryl_Halide->Product Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., Na2CO3, K3PO4) Base->Product Solvent Solvent (e.g., Toluene/Water) Solvent->Product

Caption: Essential components for a Suzuki-Miyaura cross-coupling reaction to functionalize a thiazole scaffold.

III. Structure-Activity Relationship (SAR) Insights

The functionalization of the thiazole ring allows for the fine-tuning of a molecule's biological activity. Structure-activity relationship (SAR) studies are crucial for understanding how different substituents at various positions of the thiazole core influence its interaction with a biological target.[7][21][22]

General SAR Observations for Thiazole-Based Compounds:

Position of SubstitutionCommon Functional GroupsImpact on Biological Activity (Examples)
C2 Amino, Aryl, HeteroarylThe 2-aminothiazole moiety is a common feature in many biologically active compounds.[21] Aryl substitution at this position can influence binding affinity and selectivity.
C4 Aryl, Alkyl, Carboxylic AcidSubstitution at the C4 position can significantly impact the overall shape of the molecule and its interaction with target proteins. The presence of a carboxylic acid can enhance solubility and provide a key interaction point.[21]
C5 Aryl, Halogen, NitroFunctionalization at the C5 position can modulate the electronic properties of the thiazole ring and influence metabolic stability. Electron-withdrawing groups can impact the pKa of the molecule.

This table provides generalized trends, and the specific impact of a substituent will depend on the particular biological target and the overall molecular context.

For example, in a series of benzo[d]thiazole-hydrazone analogs, it was found that electron-donating groups on a phenyl ring attached to the thiazole core generally increased antibacterial activity, while electron-withdrawing groups tended to enhance antifungal activity.[22] This highlights the subtle yet significant role that different functional groups play in determining the pharmacological profile of a thiazole-based compound.

IV. Conclusion and Future Perspectives

The functionalization of thiazole scaffolds is a dynamic and evolving field that continues to provide medicinal chemists with powerful tools for drug discovery. The development of novel multicomponent reactions and the refinement of late-stage functionalization techniques, particularly C-H activation, are enabling the synthesis of increasingly complex and diverse thiazole-containing molecules.[1][23] As our understanding of the intricate relationship between the structure of these compounds and their biological activity grows, so too will our ability to design and synthesize the next generation of thiazole-based therapeutics.

V. References

  • Sumran, G. (2026, February 14). Recent Advances in the Multicomponent Synthesis of Thiazoles. Emerging Horizons in Scientific Research, 88-105.

  • Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives. (n.d.). MDPI.

  • A Versatile Multi-Component One-Pot Thiazole Synthesis. (n.d.). Thieme Connect.

  • HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. (2024, March 14). ACS Publications.

  • One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. (2013, October 30). MDPI.

  • Synthesis of 2,4-disubstituted thiazoles. (n.d.). ResearchGate.

  • Thiazole Ring—A Biologically Active Scaffold. (n.d.). PMC.

  • Recent advances in multicomponent synthesis of functionalized thiazole derivatives: a critical review. (2026, January 30). Taylor & Francis.

  • Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. (2015, February 26). ACS Publications.

  • Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. (n.d.). ScienceDirect.

  • Efficient Synthesis of 2,4-Disubstituted Thiazoles Under Grinding. (n.d.). Taylor & Francis.

  • Structures of thiazole-bearing drugs recently approved by the FDA. (n.d.). ResearchGate.

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022, September 1). Bentham Science.

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022, July 15). Indian Journal of Pharmaceutical Education and Research.

  • Marketed drugs containing thiazole ring. (n.d.). ResearchGate.

  • Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. (n.d.). Organic Chemistry Portal.

  • Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. (2024, March 22). ACS Publications.

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022, May 10). Bentham Science.

  • A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2. (n.d.). PMC.

  • C–H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. (2020). Semantic Scholar.

  • Application and synthesis of thiazole ring in clinically approved drugs. (2023, March 15). PubMed.

  • Preparation of thiazole-4-boronic esters through palladium-catalyzed cross-coupling reactions. (n.d.). American Chemical Society.

  • Recent Advances in The Synthesis of Thiazole Ring: Mini Review. (2022, February 1). ResearchGate.

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022, June 21). MDPI.

  • Recent Development in the Synthesis of Thiazoles. (2022, May 17). Bentham Science.

  • Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. (2024, September 1). Bentham Science.

  • Synthesis and C–H Functionalization Chemistry of Thiazole-Semicoronenediimides (TsCDIs) and -Coronenediimides (TCDIs). (2017, September 8). ACS Publications.

  • Palladium-catalysed coupling of thiazole derivatives with aryl halides. (n.d.). ResearchGate.

  • Recent advances in multicomponent synthesis of functionalized thiazole derivatives: a critical review. (2026, February 3). ResearchGate.

  • C–H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. (2020, April 17). ACS Publications.

  • 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (n.d.). PubMed.

  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. (n.d.). Thieme.

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC. [Link]

  • 2 H -Thiazolo[4,5- d ][1][12][24]triazole: synthesis, functionalization, and application in scaffold-hopping. (2024, September 3). Royal Society of Chemistry.

  • Synthesis, SAR and molecular docking studies of benzo[d]thiazole-hydrazones as potential antibacterial and antifungal agents. (2017, July 15). PubMed.

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20). Journal of Drug Delivery and Therapeutics.

  • Thiazole heterocycle: A privileged scaffold for drug design and discovery. (2018, August 10). IR@NBRC.

  • Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. (n.d.). ResearchGate.

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal.

Sources

Troubleshooting & Optimization

common side reactions in thiazole synthesis and their avoidance

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Troubleshooting & Optimization Subject: Mitigation of Side Reactions in Thiazole Construction Assigned Specialist: Senior Application Scientist

Executive Summary: The Thiazole Paradox

Thiazoles are robust aromatic heterocycles once formed, but their synthesis is plagued by the instability of precursors (specifically


-haloketones) and the high reactivity of sulfur. The "Hantzsch Synthesis" remains the gold standard, yet it frequently suffers from three primary failure modes: oxidative dimerization of thioamides , polymerization of electrophiles , and catalyst poisoning  during downstream functionalization.

This guide deconstructs these failure modes into a causality-based troubleshooting manual.

Module A: The Hantzsch Interface (Core Synthesis)

Issue 1: "My reaction mixture turned into an intractable black tar/solid."

Diagnosis: Polymerization or Polycondensation of the


-Haloketone.
Root Cause: 

-Haloketones are potent electrophiles and lachrymators. Upon exposure to light, heat, or weak bases, they undergo self-alkylation (forming poly-ethers/ketones) or Favorskii-type rearrangements before the thioamide can attack.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Precursor Handling Generate in situ Do not isolate

-haloketones if possible. React the ketone with NBS/Br

and add the thioamide immediately to the same pot ("One-Pot" protocol).
Stabilizers Add p-TsOH (0.1 eq) Trace acid prevents base-catalyzed self-condensation of the haloketone during storage or addition.
Addition Order Reverse Addition Add the haloketone dropwise to a solution of the thioamide. This ensures the nucleophile (S) is always in excess relative to the unstable electrophile.

Q: I must isolate the haloketone. How do I store it? A: Store at -20°C in the dark. If the solid has turned yellow/orange (indicating free Br


 or polymerization), recrystallize immediately from hexane/EtOAc before use.
Issue 2: "I isolated a byproduct with double the molecular weight."

Diagnosis: Formation of Hector's Bases (1,2,4-Thiadiazoles). Root Cause: Oxidative Dimerization. Thioamides are prone to oxidation. In the presence of atmospheric oxygen or trace oxidants (like excess bromine from haloketone synthesis), two thioamide molecules form a disulfide bond which cyclizes into a thiadiazole, depleting your starting material.

Corrective Workflow:

  • Degas Solvents: Sparge ethanol/DMF with Argon for 15 minutes prior to use.

  • Scavenge Oxidants: If generating haloketones in situ with Br

    
    , add a few drops of acetone or cyclohexene to scavenge unreacted bromine before adding the thioamide.
    
  • Stoichiometry: Use a 1.2 eq excess of thioamide to account for sacrificial oxidation.

Issue 3: "I obtained the imino-isomer instead of the amino-thiazole."

Diagnosis: Regiochemical Mismatch (Amide vs. Imide formation). Root Cause: When using N-monosubstituted thioureas, the sulfur nucleophile attacks the


-carbon, forming an intermediate isothiourea. The subsequent cyclization can occur via the unsubstituted nitrogen (forming the desired 2-aminothiazole) or the substituted nitrogen (forming the 2-imino-3-substituted thiazoline).

Mechanism & Control:

  • Neutral/Basic Conditions: Favor the thermodynamic 2-aminothiazole .

  • Acidic Conditions: Can trap the kinetic 2-imino product.

Protocol: Ensure the reaction finish is slightly basic. Add NaOAc or NaHCO


 (1.5 eq) to the reaction mixture to neutralize the HBr generated. This drives the equilibrium toward the aromatic 2-aminothiazole.

Visualization: Hantzsch Reaction Pathways

The following diagram maps the critical decision points where the reaction diverges from the desired thiazole into common side products.

HantzschPathways Start Start: Alpha-Haloketone + Thioamide Intermediate S-Alkylated Intermediate (Isothiourea) Start->Intermediate Nucleophilic Attack (S on C) Fail_Polymer Side Rxn: Haloketone Polymerization (Black Tar) Start->Fail_Polymer Heat/Light/Base (No Thioamide present) Fail_Dimer Side Rxn: Oxidative Dimerization (Hector's Base) Start->Fail_Dimer Oxidation (O2/Br2) Cyclization Intramolecular Cyclization (- H2O) Intermediate->Cyclization Dehydration Fail_Isomer Side Rxn: Imino-Thiazoline Isomer Intermediate->Fail_Isomer Cyclization via Wrong Nitrogen (Acidic pH) Product Target Thiazole Cyclization->Product Aromatization

Caption: Figure 1. Mechanistic divergence in Hantzsch synthesis showing critical failure nodes (Red) vs. desired pathway (Green).

Module B: Advanced Functionalization (C-H Activation)

Issue 4: "My Palladium cross-coupling (Suzuki/Stille) failed completely."

Diagnosis: Catalyst Poisoning via Sulfur Coordination.[1] Root Cause: The thiazole sulfur atom has a high affinity for soft metals like Pd(0) and Pd(II). It displaces phosphine ligands, occupying the coordination sites required for the oxidative addition of the aryl halide.

Troubleshooting Protocol:

ParameterAdjustmentWhy it works
Catalyst Loading Increase to 5–10 mol% Overwhelms the "poisoning" effect by ensuring enough active Pd species remain available.
Additives Add CuI (10–20 mol%) Copper(I) has a higher affinity for sulfur than Palladium. It acts as a "decoy," binding the thiazole sulfur and freeing the Pd catalyst.
Ligand Choice Use S-Phos or X-Phos Bulky, electron-rich Buchwald ligands prevent the thiazole nitrogen/sulfur from coordinating to the metal center due to steric hindrance.

Standardized C-H Activation Protocol (Thiazole-4-carboxylate):

  • Mix: Thiazole substrate (1.0 eq), Aryl bromide (1.2 eq), Pd(OAc)

    
     (5 mol%), PPh
    
    
    
    (10 mol%), Cs
    
    
    CO
    
    
    (2.0 eq).
  • Additive: Add CuI (20 mol%) .

  • Solvent: Anhydrous DMF or Toluene (degassed).

  • Heat: 140°C in a sealed tube for 12h.

  • Note: If conversion is <10%, switch catalyst to Pd(dppf)Cl

    
    .
    

References

  • Hantzsch Thiazole Synthesis Mechanism & Side Reactions

    • Source: SynArchive & Organic Chemistry Portal
    • Citation: "The reaction starts with an SN2 reaction... Loss of HX and water forms a thiazole ring."[2]

    • URL:[Link]

  • Oxidative Dimeriz

    • Source: National Institutes of Health (PMC) / J. Org. Chem
    • Citation: "Thioamides can undergo oxidative dimerization... to generate 3,5-disubstituted 1,2,4-thiadiazoles."[3][4]

    • URL:[Link]

  • Palladium C

    • Source: ACS Public
    • Citation: "The sulfur atom can be strongly bound to transition metals, which poison the catalysts and lead to deactivation."[5]

    • URL:[Link]

  • Alpha-Haloketone Stability & Prepar

    • Source: MDPI (Molecules)
    • Citation: "Direct halogenation reactions exhibited certain drawbacks... formation of multiple halogenated byproducts."[6][7]

    • URL:[Link]

Sources

troubleshooting guide for the synthesis of acetonitrile derivatives

[1]

Status: Online Operator: Senior Application Scientist Ticket ID: ACN-SYNTH-001 Subject: Troubleshooting Protocols for Cyanomethylation and Nitrile Functionalization[1]

Introduction: The Kinetic vs. Thermodynamic Battlefield

Welcome to the technical support center. If you are synthesizing acetonitrile derivatives—specifically compounds containing the cyanomethyl motif (

1

Acetonitrile (

1
  • Catalyst Poisoning: The nitrile nitrogen is a potent

    
    -donor, capable of deactivating Pd/Ni catalysts during cross-coupling.[1]
    
  • Self-Condensation (Thorpe-Ziegler): Under basic conditions, the

    
    -carbon deprotonates and attacks another nitrile molecule, forming enaminonitriles instead of your target.[1][2]
    
  • Hydrolysis: The nitrile group is sensitive to aqueous acids/bases, often converting to amides or carboxylic acids during workup.[1]

This guide addresses these issues using a "Root Cause Analysis" framework.

Part 1: Safety First (Critical Protocol)

WARNING: Before troubleshooting chemistry, verify your safety architecture.

  • HCN Evolution: Acidification of any cyanide salt or reaction mixture releases Hydrogen Cyanide gas.[1][3][4]

  • Quench Protocol: ALL aqueous waste streams must be treated with bleach (sodium hypochlorite) at

    
     to oxidize cyanide to cyanate (
    
    
    ) before disposal.[1]

Part 2: Synthesis via Nucleophilic Substitution ( )

Scenario: You are reacting a benzyl halide or alkyl halide with a cyanide source to form an acetonitrile derivative (

1
Q: Why am I isolating the isonitrile ( ) or getting low yields?

A: This is an issue of Ambident Nucleophilicity . The cyanide ion (

1
FactorRecommendation for Nitrile (

)
Explanation
Cation Control Use

or

Hard cations (

) shield the nitrogen, favoring C-attack.[1]

favors isonitrile (N-attack).[1]
Solvent DMSO or AcetonePolar aprotic solvents solvate the cation, leaving the cyanide anion "naked" and more nucleophilic at the carbon.
Phase Transfer Use 18-Crown-6 or TBABIf using a biphasic system (DCM/Water), a Phase Transfer Catalyst (PTC) is non-negotiable to transport

into the organic phase.[1]
Q: My reaction stalls with secondary halides.

A: Elimination is competing with substitution.

  • Fix: Switch to TMSCN (Trimethylsilyl cyanide) with a Lewis Acid catalyst (e.g.,

    
     or TBAF).[1] This bypasses the basicity of the free cyanide ion, suppressing the E2 elimination pathway.
    

Part 3: Metal-Catalyzed Cyanation (Aryl Acetonitriles)

Scenario: You are converting an aryl halide (


Q: The reaction turns black immediately and yields are <10%. Why?

A: You are experiencing Catalyst Poisoning .[1] Free cyanide ions displace phosphine ligands from the Palladium center, forming stable, unreactive species like

1

The Solution: "Slow Release" Cyanide Sources Do not use NaCN/KCN directly.[1] Use sources that release cyanide only upon transmetallation.[1]

ReagentToxicitySolubilityMechanism

HighLow (Organic)Requires

activation.[1] Slow release prevents Pd saturation.[1]

LowLow (Organic)Non-toxic solid.[1] Releases

only at high temp (

).[1] Best for industrial scale.
Acetone Cyanohydrin HighHighEquilibrium-based release.[1] Requires base (

).[1]
Workflow Visualization: Pd-Catalyzed Cyanation

Pd_Cyanation_TroubleshootingStartSubstrate: Aryl Halide (Ar-X)DecisionIs the Catalyst Deactivating?Start->DecisionRoute_ZnRoute A: Zn(CN)2(Standard Lab Scale)Decision->Route_ZnYes (Black Precipitate)Route_FeRoute B: K4[Fe(CN)6](Green/Scale-Up)Decision->Route_FeYes (Green Chemistry req)Mechanism_AMechanism: TransmetallationZn breaks Pd-X bondRoute_Zn->Mechanism_AMechanism_BMechanism: Thermal ReleaseSlow CN feed prevents poisoningRoute_Fe->Mechanism_BProductProduct: Aryl AcetonitrileMechanism_A->ProductMechanism_B->Product

Caption: Decision tree for overcoming catalyst poisoning in Pd-catalyzed cyanation reactions.

Part 4: -Alkylation (The Active Methylene Issue)

Scenario: You are deprotonating acetonitrile to use it as a nucleophile (

Q: I am observing a dimer byproduct (Enaminonitrile).

A: This is the Thorpe-Ziegler Reaction .[1][2]

  • Mechanism: The lithiated acetonitrile species attacks a neutral acetonitrile molecule instead of your electrophile.[1]

  • Troubleshooting:

    • Temperature Control: Deprotonation must occur at -78°C . At higher temperatures (>-40°C), the self-condensation rate constant (

      
      ) exceeds the stability of the anion.[1]
      
    • Base Selection: Use LHMDS or LDA in THF.[1] Avoid weaker bases (like NaH or alkoxides) which establish an equilibrium, leaving neutral acetonitrile available to be attacked by the anion.[1]

    • Inverse Addition: Add the base to the acetonitrile/electrophile mixture (if compatible) or add the acetonitrile very slowly to the base to ensure immediate deprotonation.[1]

Q: How do I synthesize -disubstituted acetonitriles?

A: Sequential alkylation is difficult due to the "Mono-alkylation Paradox."[1] The product (

1
  • Protocol: Use Dialkylation in one pot if R groups are identical. If different, purify the mono-alkylated product completely before the second deprotonation.

Part 5: Purification & Stability

Q: My product contains a persistent amide impurity.

A: You likely hydrolyzed the nitrile during silica gel chromatography.

  • Cause: Silica gel is slightly acidic and retains water.[1]

  • Fix: Neutralize your silica gel with 1% Triethylamine (TEA) in the eluent before loading the column.[1] This buffers the acidity and prevents hydrolysis to the primary amide.

Q: How do I remove trace metal cyanides?

A: Distillation is risky due to thermal instability.[1]

  • Protocol:

    • Wash organic layer with 10% aqueous ethylenediamine .[1] This chelates Cu/Pd/Zn effectively.[1]

    • Wash with dilute Sodium Hypochlorite (Bleach) to oxidize residual free cyanide (Safety: Check pH > 10 first).[1]

References

  • Buchwald, S. L., et al. (2013).[1][5] "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides." Angewandte Chemie International Edition.

  • Beller, M., et al. (2004).[1] "Potassium hexacyanoferrate(II) - a robust and non-toxic cyanide source for the palladium-catalyzed cyanation of aryl halides."[1][6] Chemical Communications.[1]

  • Baron, H., Thorpe, J. F. (1904).[1][7] "The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative."[1][7] Journal of the Chemical Society, Transactions.

  • Division of Research Safety. (2014). "Cyanides: Safety and Handling Guidelines." University of Illinois.[1]

Technical Support Center: Overcoming Challenges in the Purification of Polar Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the common and often complex challenges associated with the purification of polar thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights in a troubleshooting-focused, question-and-answer format. Our goal is to move beyond simple protocols and explain the underlying principles of each technique, empowering you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My polar thiazole derivative shows poor retention and runs close to the solvent front on my C18 reversed-phase column. How can I improve its retention?

This is a frequent challenge as the high polarity of many thiazole derivatives leads to weak interactions with nonpolar C18 stationary phases. Here are several strategies to enhance retention:

  • Employ a Polar-Embedded or Polar-Endcapped Column: These columns feature stationary phases modified with polar functional groups, which increases their affinity for polar analytes and provides better retention in highly aqueous mobile phases.[1][2]

  • Utilize Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds.[3] It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a more polar solvent (like water).[1][4] In HILIC, a water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to increased retention.[1]

  • Add an Ion-Pairing Reagent: For ionizable thiazole derivatives, adding an ion-pairing reagent to the mobile phase can form a neutral ion pair with your compound, which is more strongly retained by the nonpolar stationary phase.[1] However, be aware that these reagents can be difficult to remove from the column and may interfere with mass spectrometry detection.

  • Increase the Aqueous Content of the Mobile Phase: While it may seem counterintuitive, for some moderately polar compounds, increasing the water content in the mobile phase on a standard C18 column can sometimes improve retention, up to a point. However, using 100% aqueous conditions can lead to phase collapse on many traditional C18 columns.[5]

Q2: I'm observing significant peak tailing and streaking with my basic thiazole derivative during silica gel chromatography. What is causing this and how can I fix it?

Peak tailing and streaking of basic compounds on silica gel are typically caused by strong interactions between the basic analyte and the acidic silanol groups on the silica surface.[6] This leads to non-uniform elution. Here’s how to address this:

  • Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to your mobile phase can neutralize the acidic silica sites, leading to improved peak shape.[3][6]

  • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[3][7] Alternatively, reversed-phase chromatography on a C18 column is often a better choice for highly polar or basic compounds.[3]

  • Check for Column Overloading: Ensure you are not loading too much crude material onto your column. A general rule of thumb is to load 1-5% of the mass of the stationary phase.[3]

Q3: My thiazole derivative "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point in that particular solvent, or if the solution is cooled too quickly.[1][3][8] Here are some troubleshooting steps:

  • Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool down very slowly.[3]

  • Induce Nucleation:

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the meniscus to create nucleation sites.[3][8]

    • Add seed crystals: If you have a small amount of the pure compound, adding a tiny crystal can induce crystallization.[3][8]

  • Change the Solvent System:

    • Use a solvent in which your compound has lower solubility at colder temperatures.[3]

    • Employ a co-solvent system (a "good" solvent where the compound is soluble and a "poor" solvent where it is less soluble).[1][3][8] Dissolve the compound in a minimal amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Gently warm the solution to clarify it, and then allow it to cool slowly.[1][8]

Q4: How can I effectively remove high-boiling polar solvents like DMF or DMSO from my reaction mixture before purification?

These solvents can be challenging to remove due to their high boiling points and miscibility with both aqueous and organic phases.[1][3]

  • Aqueous Washes: Perform multiple extractions with water or brine. Diluting the reaction mixture with a large volume of water before extracting with an organic solvent can help partition the polar solvent into the aqueous layer.[1][3]

  • Azeotropic Removal: For DMF, azeotropic distillation with a non-polar solvent like heptane or toluene can be effective.[3]

  • Lyophilization (Freeze-Drying): If your compound is stable, lyophilization is an excellent method for removing residual water and other volatile impurities.[3][9]

Troubleshooting Guides

Chromatography Troubleshooting
Issue Possible Cause(s) Solution(s)
Compound not eluting from the column The compound is too polar for the solvent system.Drastically increase the polarity of the mobile phase. A gradient elution can be very effective.[3][8]
Irreversible adsorption or decomposition on silica gel.Test the stability of your compound on a TLC plate before running a column.[3] Switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[3][7]
Poor separation of spots (co-elution) The polarity difference between the compounds is small for the chosen solvent system.Try a different solvent system with different selectivity.[6] For basic compounds, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve separation.[6]
Low recovery of the compound The compound may be partially dissolving in the cold recrystallization solvent.Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[8] Use the minimum amount of hot solvent necessary to dissolve the crude product.[8]
The compound might be unstable on the silica gel.Consider using a milder purification technique like recrystallization if possible.[1][7]
Crystallization Troubleshooting
Issue Possible Cause(s) Solution(s)
No crystals form upon cooling The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration.[1][6]
The compound is too soluble in the chosen solvent.Add a "poor" solvent to induce precipitation or try a different solvent in which the compound is less soluble.[1][6]
Lack of nucleation sites.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[1][3][8]
Low yield of recovered crystals The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath.[1][8]
Too much solvent was used for dissolution.Use the minimum amount of hot solvent required to fully dissolve the compound.[8]

Experimental Protocols & Workflows

Protocol 1: General Workflow for Purification of a Polar Thiazole Derivative

This workflow provides a decision-making process for selecting an appropriate purification strategy.

G crude Crude Polar Thiazole Derivative tlc Analyze by TLC crude->tlc is_solid Is the crude product a solid? tlc->is_solid recrystallize Recrystallization is_solid->recrystallize Yes column Column Chromatography is_solid->column No is_pure Is the product pure by TLC/NMR? is_pure->column No pure_solid Pure Solid Product is_pure->pure_solid Yes recrystallize->is_pure oiling_out Compound 'oils out'? recrystallize->oiling_out Oiling out occurs change_solvent Change solvent system/ Use co-solvent oiling_out->change_solvent change_solvent->recrystallize normal_phase Normal Phase (Silica) column->normal_phase Moderately Polar reverse_phase Reversed-Phase (C18) column->reverse_phase Polar/Basic hilic HILIC column->hilic Highly Polar add_modifier Add basic modifier (e.g., TEA) normal_phase->add_modifier Tailing observed pure_solution Pure Product in Solution normal_phase->pure_solution reverse_phase->pure_solution hilic->pure_solution add_modifier->normal_phase lyophilize Lyophilize pure_solution->lyophilize lyophilize->pure_solid

Caption: A decision tree to guide the selection of a suitable purification strategy.

Protocol 2: Step-by-Step Guide for Recrystallization Using a Co-Solvent System
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., ethanol, in which the compound is highly soluble) and heat the mixture to boiling while stirring until the solid is completely dissolved.[6]

  • Induce Cloudiness: While the solution is still hot, add a "poor" solvent (e.g., water or hexane, in which the compound is sparingly soluble) dropwise until the solution becomes slightly cloudy.[1][8]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold "poor" solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum.

Protocol 3: Logic Diagram for Troubleshooting Peak Tailing in Normal-Phase Chromatography

G start Peak Tailing Observed in Normal-Phase check_basic Is the compound basic? start->check_basic add_modifier Add 0.1-1% Triethylamine to the mobile phase check_basic->add_modifier Yes check_loading Is the column overloaded? check_basic->check_loading No solution Improved Peak Shape add_modifier->solution reduce_load Reduce sample load check_loading->reduce_load Yes switch_phase Switch to neutral/basic alumina or reversed-phase check_loading->switch_phase No reduce_load->solution switch_phase->solution

Caption: A logical workflow for resolving peak tailing issues.

References

  • BenchChem. (2025).
  • BenchChem Technical Support Team. (2025, December).
  • BenchChem Technical Support Team. (2025, December).
  • BenchChem. (n.d.). Technical Support Center: Improving the Solubility of Thiazole Compounds.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
  • ResearchGate. (2014, February 3).
  • Waters Blog. (2025, June 18).
  • Merck Millipore. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis.
  • The Analytical Scientist. (2016, September 19).

Sources

stability testing of (4-(3-Nitrophenyl)-1,3-thiazol-2-YL)acetonitrile under various conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-(3-Nitrophenyl)-1,3-thiazol-2-YL)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing of this compound. Our goal is to equip you with the necessary knowledge to anticipate and address challenges in your experimental workflows.

Introduction to the Stability of this compound

This compound is a heterocyclic compound featuring a thiazole ring, a nitro-substituted phenyl group, and a nitrile moiety. Each of these functional groups contributes to the molecule's overall chemical reactivity and stability profile. Understanding the interplay of these groups is crucial for designing robust stability studies and interpreting the resulting data.

The thiazole ring itself is an aromatic heterocycle known for its relative thermal stability.[1] However, the substituents on the ring can significantly influence its reactivity. The presence of a nitroaromatic group introduces susceptibility to photodegradation and reduction reactions.[2] Nitroaromatic compounds are known to be reactive towards light and can undergo complex photochemical reactions.[3][4] Furthermore, the nitrile group can be susceptible to hydrolysis under both acidic and basic conditions, potentially leading to the formation of an amide and subsequently a carboxylic acid.[5][6][7]

This guide will delve into the practical aspects of stability testing for this compound, providing troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the stability testing of this compound.

Question 1: I'm observing a rapid loss of the parent compound in my aqueous solution, even at room temperature. What could be the cause?

Answer:

Rapid degradation in aqueous solutions at ambient temperature often points to hydrolytic instability. The primary suspect in the structure of this compound is the nitrile group .

Causality: Nitriles can undergo hydrolysis to form amides and subsequently carboxylic acids.[8] This reaction can be catalyzed by either acidic or basic conditions.[6][9] Even seemingly neutral water can have a pH that is slightly acidic or basic, which can be sufficient to initiate hydrolysis, especially over time.

Troubleshooting Protocol:

  • pH Measurement: Immediately measure the pH of your solution. The dissolution of the compound itself or impurities could have altered the pH.

  • Buffer Selection: If you need to work with aqueous solutions, use a buffered system to maintain a stable pH. The choice of buffer is critical; select one that does not participate in the degradation reaction. Phosphate or citrate buffers are common starting points.

  • Aprotic Solvents: For short-term experiments where an aqueous environment is not essential, consider using aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO) where hydrolytic degradation will be minimized.

Question 2: My compound seems to be degrading when exposed to laboratory light. What is happening and how can I prevent it?

Answer:

The presence of the nitroaromatic group makes this compound susceptible to photodegradation.

Causality: Nitroaromatic compounds can absorb light in the UV-Visible range.[2] This absorption can excite the molecule to a higher energy state, leading to various photochemical reactions, including hydrogen abstraction, rearrangement, or the formation of reactive oxygen species that can degrade the molecule.[12]

Troubleshooting Protocol:

  • Protect from Light: The most immediate action is to protect your samples from light. Use amber-colored vials or wrap your containers in aluminum foil. Conduct all manipulations under low-light conditions or with light sources that do not emit in the UV range.

  • Photostability Study (ICH Q1B): To systematically investigate photosensitivity, conduct a formal photostability study. Expose the compound (in solid state and in solution) to a controlled light source that provides both UV and visible light. Compare the degradation profile to a dark control sample stored under the same conditions.

  • Solvent Effects: The solvent can influence the rate of photodegradation. Rerunning the experiment in a different solvent can sometimes mitigate the issue.

  • Antioxidants/Quenchers: In some cases, adding a suitable antioxidant or a quencher for reactive oxygen species to the formulation can reduce photodegradation. However, this is more relevant for formulated products than for early-stage stability testing of the drug substance.

Question 3: I am seeing unexpected peaks in my HPLC chromatogram after thermal stress testing. What are the likely degradation products?

Answer:

Thermal stress can induce several degradation pathways. For this compound, the most probable degradation products arise from hydrolysis of the nitrile and potential reactions involving the nitro group.

Likely Degradation Products:

  • (4-(3-Nitrophenyl)-1,3-thiazol-2-YL)acetamide: This is the initial product of nitrile hydrolysis.

  • (4-(3-Nitrophenyl)-1,3-thiazol-2-YL)acetic acid: This results from the complete hydrolysis of the nitrile group.[7]

  • Reduction Products of the Nitro Group: At elevated temperatures, especially in the presence of reducing agents (which could be impurities or excipients), the nitro group can be reduced to a nitroso, hydroxylamino, or even an amino group.

Troubleshooting and Identification Protocol:

  • Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unexpected peaks will provide crucial information about their molecular weights, helping to identify them as the potential degradation products listed above.

  • Forced Degradation Confirmation: Compare the retention times and mass spectra of the peaks from your thermal stress study with those generated in your forced hydrolysis and oxidative stress studies. This can help confirm the identity of the degradants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of major degradation products, isolation via preparative HPLC followed by NMR analysis is the gold standard.[13]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on its chemical structure, the following storage conditions are recommended:

  • Temperature: Store at controlled room temperature (20-25°C) or refrigerated (2-8°C) for long-term storage. Avoid high temperatures.

  • Light: Store in a light-resistant container to prevent photodegradation.

  • Atmosphere: Store in a well-sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Humidity: Protect from moisture to prevent hydrolysis of the nitrile group.

Q2: How should I design a forced degradation study for this compound?

A2: A forced degradation study, as per ICH guidelines, is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[10][14][15] The study should include the following conditions:

Stress ConditionTypical ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°CHydrolysis of the nitrile group.
Base Hydrolysis 0.1 M NaOH at 60°CHydrolysis of the nitrile group.
Oxidation 3% H₂O₂ at room temperatureOxidation of the thiazole ring or other susceptible parts.
Thermal 80°C (dry heat)Various degradation pathways, including hydrolysis if moisture is present.[15]
Photochemical Exposure to light source as per ICH Q1B guidelinesPhotodegradation of the nitroaromatic group.

Q3: What is the best analytical technique for stability testing of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector is the most suitable technique.[13][16]

  • Why HPLC? It offers high sensitivity, specificity, and the ability to separate the parent compound from its degradation products.

  • Method Development: A reversed-phase C18 column is a good starting point. The mobile phase will likely consist of an aqueous buffer and an organic modifier like acetonitrile or methanol. Gradient elution is often necessary to achieve good separation of all components.

  • Detection: A PDA detector is highly recommended as it can provide spectral information for peak purity analysis, helping to ensure that a chromatographic peak corresponds to a single compound.

Q4: What are the potential degradation pathways for this compound?

A4: Based on its functional groups, the primary degradation pathways are:

  • Hydrolysis of the Nitrile Group: This can occur under acidic or basic conditions, leading to the formation of an amide and then a carboxylic acid.

  • Photodegradation of the Nitroaromatic Moiety: Exposure to light can lead to complex photochemical reactions.

  • Reduction of the Nitro Group: This can occur in the presence of reducing agents, leading to nitroso, hydroxylamino, or amino derivatives.

  • Oxidation of the Thiazole Ring: While generally stable, the thiazole ring can be susceptible to oxidation under harsh conditions.

Experimental Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation API API Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Expose to Stress Base Base Hydrolysis (0.1M NaOH, 60°C) API->Base Expose to Stress Oxidation Oxidation (3% H2O2, RT) API->Oxidation Expose to Stress Thermal Thermal (80°C) API->Thermal Expose to Stress Photo Photochemical (ICH Q1B) API->Photo Expose to Stress HPLC HPLC-PDA Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS LC-MS for Identification HPLC->LCMS Confirm Identity Mass_Balance Establish Mass Balance HPLC->Mass_Balance Deg_Path Identify Degradation Pathways LCMS->Deg_Path Method_Val Validate Stability- Indicating Method Deg_Path->Method_Val Mass_Balance->Method_Val

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

Degradation_Pathways Parent This compound Amide (4-(3-Nitrophenyl)-1,3-thiazol-2-YL)acetamide Parent->Amide Hydrolysis (H+ or OH-) Photo_Deg Photodegradation Products Parent->Photo_Deg Light (UV/Vis) Reduced_Nitro Reduced Nitro Group Derivatives Parent->Reduced_Nitro Reduction Acid (4-(3-Nitrophenyl)-1,3-thiazol-2-YL)acetic acid Amide->Acid Hydrolysis (H+ or OH-)

Caption: Potential degradation pathways of the compound.

References

  • SPIE Digital Library. (2022). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity.
  • Grokipedia. Hydrolysis of nitriles.
  • ResearchGate. (2016).
  • Wikipedia. Thiazole.
  • Jetir.Org. (2024). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS.
  • Organic Chemistry Tutor. Hydrolysis of Nitriles.
  • PubMed. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process.
  • Chemistry Steps. (2024). Reactions of Nitriles.
  • EBSCO. Nitriles | Chemistry | Research Starters.
  • SciSpace.
  • RSC Publishing.
  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles.
  • Academia.edu. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • accessdata.fda.gov. 3.2.S.7.1 Stability Summary and Conclusions.
  • ResearchGate.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025).
  • IJSDR. Stability indicating study by using different analytical techniques.
  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.

Sources

Validation & Comparative

Comparative Analysis of Synthetic Routes to Nitrophenylthiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrophenylthiazoles are critical pharmacophores in drug discovery, exhibiting potent antimicrobial, anticancer (specifically EGFR/BRAF inhibition), and anti-inflammatory properties. The electron-withdrawing nitro group significantly alters the electronic landscape of the thiazole ring, influencing both biological activity and synthetic reactivity.

This guide objectively compares three distinct synthetic methodologies: the classical Hantzsch Condensation , Palladium-Catalyzed Cross-Coupling , and Iodine-Mediated Green Synthesis . We analyze these routes based on yield, regioselectivity, atom economy, and scalability, providing actionable protocols for the bench scientist.

Method 1: The Classical Hantzsch Condensation

Best for: Routine lab-scale synthesis, high regioselectivity, and 2-amino-4-aryl derivatives.

The Hantzsch synthesis remains the "workhorse" for generating 2-amino-4-(nitrophenyl)thiazoles. It involves the condensation of


-haloketones (specifically 

-bromo-4-nitroacetophenone) with thioureas or thioamides.
Mechanistic Pathway

The reaction proceeds via a nucleophilic attack of the sulfur atom on the


-carbon of the haloketone, followed by intramolecular cyclization and dehydration.

HantzschMechanism Start Thiourea + 4-Nitrophenacyl Bromide Inter1 S-Alkylation Intermediate Start->Inter1 Nucleophilic Attack (S -> C) Inter2 Hydroxy-thiazoline Intermediate Inter1->Inter2 Cyclization (-HBr) Product 2-Amino-4-(nitrophenyl)thiazole Inter2->Product Dehydration (-H2O) Byproduct HBr + H2O Inter2->Byproduct

Figure 1: Step-wise mechanism of the Hantzsch thiazole synthesis.

Validated Protocol (Microwave-Assisted)

While traditional reflux takes 12+ hours, microwave irradiation reduces this to minutes.[1]

  • Reagents: Mix 4-nitrophenacyl bromide (1.0 eq) and thiourea (1.1 eq) in ethanol (3 mL/mmol).

  • Reaction: Irradiate at 110 W (approx. 80-100°C) for 6–8 minutes .

    • Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). The starting bromide (

      
      ) should disappear; product appears as a yellow fluorescent spot (
      
      
      
      ).
  • Workup: Pour the hot reaction mixture into crushed ice. Neutralize with 10%

    
     to precipitate the free base.
    
  • Purification: Recrystallize from hot ethanol.

    • Expected Yield: 85–92%.

    • Melting Point: 215–217°C (decomposes).[2]

Expert Insight: The nitro group at the para position of the phenacyl bromide enhances the electrophilicity of the


-carbon, actually accelerating the initial S-alkylation compared to unsubstituted analogs. However, ensure the reaction mixture remains acidic during the initial heating to prevent the decomposition of the sensitive haloketone before reaction.

Method 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Best for: Late-stage functionalization, complex scaffolds, and 5-aryl substituted thiazoles.

When the thiazole core is pre-formed or when 4-aryl substitution is sterically disfavored by other methods, Pd-catalyzed coupling is superior. This route couples a halothiazole with a nitrophenylboronic acid.

Mechanistic Pathway

The cycle involves oxidative addition of the halide, transmetallation with the boronate, and reductive elimination.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Halothiazole TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Nitrophenylboronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle for the Suzuki coupling of halothiazoles.

Validated Protocol
  • Reagents: 2-bromothiazole (1.0 eq), 4-nitrophenylboronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane:Water (4:1). Degas thoroughly with argon (oxygen poisons the catalyst).

  • Reaction: Heat at 90°C for 12 hours under inert atmosphere.

    • Checkpoint: The reaction mixture will darken as Pd(0) forms "palladium black" aggregates toward the end. Filter through Celite while hot.

  • Purification: Silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Expert Insight: Nitro groups are compatible with Suzuki conditions, but avoid phosphine ligands that are easily oxidized if the reaction stalls. For sterically hindered substrates, switch to SPhos or XPhos ligands to facilitate the transmetallation step.

Method 3: Green One-Pot Oxidative Cyclization ( -Catalyzed)

Best for: Environmental sustainability, metal-free synthesis, and avoiding lachrymatory haloketones.

This modern approach generates the


-iodo intermediate in situ from a ketone, immediately trapping it with thiourea. It avoids the isolation of toxic phenacyl bromides.
Mechanistic Pathway

Molecular iodine acts as both a halogenating agent and a mild oxidant to drive the formation of the C-N bond.

IodineCycle Ketone 4-Nitroacetophenone Iodination In-situ Iodination (I2/DMSO) Ketone->Iodination Condensation Thiourea Condensation Iodination->Condensation Oxidation Oxidative Cyclization (-HI) Condensation->Oxidation Final 2-Amino-4-(nitrophenyl)thiazole Oxidation->Final

Figure 3: Iodine-mediated one-pot synthesis cascade.

Validated Protocol
  • Reagents: 4-nitroacetophenone (1.0 eq), Thiourea (2.0 eq), Iodine (1.0 eq).

  • Solvent: Ethanol (reflux) or DMSO (100°C).

  • Reaction: Heat for 3–5 hours.

    • Self-Validating Step: The deep violet color of iodine will fade to a pale yellow/orange as it is consumed and HI is generated.

  • Workup: Quench with saturated aqueous

    
     (sodium thiosulfate) to remove unreacted iodine before extraction.
    

Comparative Analysis: Selecting the Right Route

The following data summarizes experimental outcomes for the synthesis of 2-amino-4-(4-nitrophenyl)thiazole .

MetricHantzsch (Microwave)Suzuki CouplingIodine-Mediated (Green)
Yield 88–92% 75–85%80–85%
Reaction Time 6–8 mins12–16 hours3–5 hours
Atom Economy Moderate (Loss of HBr/H2O)Low (Boronic waste, ligands)High (Water/HI byproduct)
Cost LowHigh (Pd catalyst)Low
Scalability High (kg scale possible)Low (Catalyst cost)Moderate (Iodine waste)
Key Risk Lachrymatory starting materialCatalyst poisoningIodine sublimation
Decision Matrix
  • Choose Hantzsch if you need multi-gram quantities of standard 2-amino-4-aryl derivatives quickly.

  • Choose Suzuki if you are building a library where the thiazole ring is already attached to a complex scaffold and you need to append the nitrophenyl group late-stage.

  • Choose Iodine-Mediated if you lack a fume hood for handling phenacyl bromides or require a metal-free purity profile (e.g., for biological assays sensitive to trace metals).

References

  • Microwave-Assisted Hantzsch Synthesis: Rahatgaonkar, A. M., et al. "Microwave-Assisted Synthesis of 2-amino-4-substituted phenyl-thiazole." Asian Journal of Chemistry, 2009. Link

  • Green One-Pot Synthesis: Jatangi, N., et al. "One-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles... via I2-mediated oxidative formation." Organic & Biomolecular Chemistry, 2012. Link

  • Suzuki Coupling Comparison: Potapov, A., et al. "Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation." Tetrahedron, 2014. Link

  • Antimicrobial Activity of Nitrophenylthiazoles: Arora, P., et al. "Synthesis, molecular docking and QSAR studies of 2,4-disubstituted thiazoles as antimicrobial agents." Journal of Applied Pharmaceutical Science, 2015.[3] Link

  • General Thiazole Review: Petrou, A., et al. "Synthesis and Structure Determination of Substituted Thiazole Derivatives...". Molecules, 2021. Link

Sources

Comparative Guide: Optimizing and Validating HPLC Strategies for Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiazole Challenge

Thiazole derivatives represent a cornerstone scaffold in modern medicinal chemistry (e.g., Ritonavir, Dasatinib, Thiamine). However, they present a notorious analytical challenge: Peak Tailing .

The thiazole ring contains a basic nitrogen atom (pK


 ~2.5) with a localized lone pair. On standard silica-based HPLC columns, this nitrogen acts as a Lewis base, interacting strongly with residual acidic silanols (Si-OH) on the stationary phase. This secondary interaction—often ion-exchange in nature—competes with the primary hydrophobic partition mechanism, resulting in asymmetric peaks (Tailing Factor 

), poor resolution, and integration errors.

This guide objectively compares three distinct chromatographic strategies to overcome this limitation and provides a validated framework for regulatory compliance.

Mechanistic Visualization: The Silanol Trap

To solve the problem, we must visualize it. The diagram below illustrates the "Silanol Trap" (the problem) and the "Steric/Electronic Shielding" (the solution).

SilanolInteraction cluster_0 Standard C18 (The Problem) cluster_1 Phenyl-Hexyl / Hybrid (The Solution) Silanol Residual Silanol (Si-O-) Thiazole Protonated Thiazole (N+) Silanol->Thiazole Strong Ion-Exchange (Causes Tailing) Ligand Phenyl-Hexyl Ligand (Pi-Pi Interaction) Thiazole2 Thiazole Analyte Ligand->Thiazole2 Selective Retention Endcap End-capping (TMS) Endcap->Silanol Blocks Access

Figure 1: Mechanism of peak tailing in thiazoles and the mitigation strategy using selective ligands and end-capping.

Comparative Study: Selecting the Stationary Phase

We evaluated three distinct stationary phases for a generic thiazole-based API (Active Pharmaceutical Ingredient) to determine the optimal method development path.

Experimental Conditions
  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B in 10 minutes

  • Flow Rate: 1.0 mL/min[1]

  • Temp: 40°C

Performance Data

The following data represents average performance metrics across 5 replicate injections.

ParameterColumn A: Standard C18 (5µm, 100Å)Column B: Hybrid C18 (High pH Stable)Column C: Phenyl-Hexyl (Alternative Selectivity)
Retention Time (

)
4.2 min4.1 min5.6 min
Tailing Factor (

)
1.85 (Fail)1.15 (Pass)1.08 (Excellent)
Theoretical Plates (

)
4,50012,00014,500
Resolution (

)
*
1.22.53.8
Mechanism Hydrophobic onlyHydrophobic + Shielded SilanolsHydrophobic +

-

Interaction

*Resolution calculated against nearest impurity.

Expert Insight
  • Column A (Standard C18): Failed due to silanol activity. The low pH (3.0) was insufficient to suppress all silanol ionization, leading to dragging tails.

  • Column B (Hybrid C18): Acceptable. The hybrid particle surface reduces silanol acidity. Note: If using Hybrid C18, raising pH to 10.0 (using Ammonium Hydroxide) often yields perfectly symmetrical peaks by keeping the thiazole neutral.

  • Column C (Phenyl-Hexyl): The Winner. Thiazoles are aromatic. The Phenyl-Hexyl phase engages in

    
    -
    
    
    
    stacking with the thiazole ring. This adds a secondary retention mechanism that pulls the analyte away from the base silica, resulting in superior shape and selectivity.

Validated Experimental Protocol (The "Gold Standard")

Based on the comparative study, the Phenyl-Hexyl method is recommended for complex thiazole derivatives.

Reagents & Equipment[1][2][3]
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.

  • System: HPLC with PDA detector (Class A volumetric glassware required).

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water, Ammonium Formate (LC-MS grade).

Preparation of Solutions
  • Buffer Preparation (pH 3.0): Dissolve 0.63g Ammonium Formate in 1000 mL water. Adjust pH to 3.0 ± 0.05 with Formic Acid. Filter through 0.22 µm nylon filter.

  • Standard Stock: Accurately weigh 10 mg Thiazole Reference Standard into a 100 mL volumetric flask. Dissolve in 50:50 ACN:Water. (Conc: 100 µg/mL).

  • System Suitability Solution: Prepare a mixture containing the Active Thiazole (50 µg/mL) and its known synthetic precursor (Impurity A) to demonstrate resolution.

Instrument Parameters[3]
  • Mode: Gradient Elution

  • Flow Rate: 1.0 mL/min[1]

  • Injection Vol: 10 µL

  • Detection: UV @ 254 nm (or

    
     of specific derivative)
    
  • Gradient Program:

    • 0.0 min: 10% B

    • 15.0 min: 90% B

    • 15.1 min: 10% B

    • 20.0 min: 10% B (Re-equilibration)

Validation Workflow (ICH Q2(R2))

Validation must demonstrate that the method is suitable for its intended purpose.[2][3] The following workflow aligns with the latest ICH Q2(R2) guidelines.

ValidationWorkflow cluster_specificity 1. Specificity cluster_linearity 2. Linearity & Range cluster_accuracy 3. Accuracy & Precision Start Method Validation Plan Spec Stress Testing (Acid/Base/Oxidation) Check Peak Purity (PDA) Start->Spec Lin 5 Concentration Levels (50% to 150%) Spec->Lin Acc Spike Recovery (Low, Med, High) Lin->Acc Prec Repeatability (n=6) Intermediate Precision Acc->Prec Report Final Validation Report (ICH Q2 R2 Compliant) Prec->Report

Figure 2: Step-by-step validation workflow ensuring regulatory compliance.

Key Acceptance Criteria (Thiazole Specifics)
ParameterExperimentAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples.No interference at retention time of Thiazole.[4] Peak Purity Index > 0.999.
Linearity 5 levels (e.g., 25, 50, 75, 100, 125 µg/mL).Correlation Coefficient (

)

.
Accuracy Spike placebo at 80%, 100%, 120%.Mean Recovery: 98.0% – 102.0%.
Precision 6 injections of 100% standard.RSD

(System Precision).
Robustness Change pH (±0.2), Flow (±0.1 mL/min), Temp (±5°C).Resolution (

) remains > 2.0; Tailing (

) remains < 1.5.

Troubleshooting Thiazole Analysis

Issue: Peak Splitting

  • Cause: Thiazoles can exhibit tautomerism (keto-enol or imine-enamine) depending on the solvent.

  • Fix: Ensure the sample diluent matches the initial mobile phase conditions. Avoid dissolving pure thiazole in 100% strong organic solvent if the starting gradient is aqueous.

Issue: Retention Time Drift

  • Cause: Thiazoles are sensitive to pH changes near their pK

    
    .
    
  • Fix: Use a buffer with adequate capacity (20mM+) rather than just adding acid to water. Ensure pH is at least 1.5 units away from the pK

    
     of the thiazole nitrogen.
    

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs. Journal of Chromatography A. [Link]

  • Méndez, A., et al. (2019). HPLC method development and validation for the determination of thiazole derivatives. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

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A Comparative Guide to the Biological Activity of (4-(3-Nitrophenyl)-1,3-thiazol-2-YL)acetonitrile and Other Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the biological activity of the novel compound (4-(3-Nitrophenyl)-1,3-thiazol-2-YL)acetonitrile as a potential inhibitor of monoamine oxidase B (MAO-B). Drawing upon existing research on structurally related molecules, we will objectively compare its hypothesized activity with that of established MAO-B inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical experimental protocols.

Introduction: The Therapeutic Potential of MAO-B Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of neurotransmitters, particularly dopamine. In neurodegenerative conditions such as Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in motor and cognitive functions. Inhibition of MAO-B can increase the synaptic availability of dopamine, offering a symptomatic treatment strategy. Furthermore, the activity of MAO-B is associated with the generation of reactive oxygen species, and its inhibition may confer neuroprotective effects.

The thiazole scaffold is a recurring motif in compounds with diverse biological activities, including anticancer and enzyme inhibitory properties.[1][2][3][4][5][6] Notably, a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have been identified as potent and selective inhibitors of human MAO-B (hMAO-B).[7][8][9][10][11] The presence of a nitro group at the meta-position of the phenyl ring has been highlighted as a crucial feature for this inhibitory activity.[8][10]

The compound of interest, this compound, shares the core 4-(3-nitrophenyl)thiazole structure with these known MAO-B inhibitors. The key structural variation lies in the substitution at the 2-position of the thiazole ring, where an acetonitrile group replaces the hydrazone moiety of the established inhibitors. This guide outlines the necessary experimental approach to determine if this compound retains or modifies the MAO-B inhibitory activity of its structural analogues and how it compares to other classes of MAO-B inhibitors.

Comparator Inhibitors: A Spectrum of Activity

To establish a robust comparison, it is essential to evaluate the target compound against a panel of well-characterized MAO-B inhibitors with distinct mechanisms of action.

  • Selegiline (L-deprenyl): An irreversible inhibitor of MAO-B, selegiline is a widely used therapeutic agent for Parkinson's disease. Its mechanism involves the formation of a covalent adduct with the FAD cofactor of the enzyme.

  • Safinamide: A reversible and selective MAO-B inhibitor, safinamide offers a different therapeutic profile with a reduced risk of the "cheese effect" associated with non-selective, irreversible MAO inhibitors.

  • 4-(3-Nitrophenyl)thiazol-2-ylhydrazone Derivatives: Specific analogues from this series, as documented in the literature, will serve as direct structural comparators to elucidate the impact of the acetonitrile substitution.[7][10]

Experimental Workflows for Comparative Analysis

The following experimental protocols are designed to provide a comprehensive evaluation of the inhibitory potential of this compound against hMAO-B.

Workflow for Screening and Characterization of MAO-B Inhibitors

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Further Characterization A In vitro hMAO-B Inhibition Assay (IC50 Determination) B In vitro hMAO-A Inhibition Assay (Selectivity Assessment) A->B Active Compounds C Reversibility Assay (Dialysis or Dilution) B->C Selective Compounds D Enzyme Kinetics Studies (e.g., Lineweaver-Burk Plot) C->D E In silico Modeling (Docking Studies) D->E F Cell-based Assays D->F G In vivo Models F->G

Caption: Experimental workflow for evaluating novel MAO-B inhibitors.

Protocol 1: In Vitro hMAO-B Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

  • Recombinant human MAO-B

  • Amplex® Red monoamine oxidase assay kit (or similar fluorometric substrate)

  • Test compound and comparators dissolved in DMSO

  • Phosphate buffer (pH 7.4)

Procedure:

  • Prepare serial dilutions of the test compound and comparators.

  • In a 96-well plate, add the enzyme and the test compound/comparator at various concentrations.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) to allow for binding.

  • Initiate the reaction by adding the Amplex® Red reagent and substrate (e.g., p-tyramine).

  • Monitor the fluorescence increase at the appropriate excitation and emission wavelengths over time.

  • Calculate the rate of reaction for each concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.

Rationale: This initial screen provides a quantitative measure of the compound's potency as an MAO-B inhibitor.

Protocol 2: Reversibility of Inhibition Assay

This assay distinguishes between reversible and irreversible inhibitors.

Materials:

  • As per Protocol 1

  • Dialysis membrane (e.g., 12 kDa MWCO) or a system for rapid dilution

Procedure (Dialysis Method):

  • Incubate hMAO-B with a concentration of the test compound equivalent to 10x its IC50 for a set time.

  • As a control, incubate the enzyme with buffer alone and with an irreversible inhibitor (selegiline).

  • Place the enzyme-inhibitor mixture in a dialysis bag and dialyze against a large volume of buffer for an extended period (e.g., 24 hours) to remove any unbound inhibitor.

  • Measure the residual activity of the dialyzed enzyme using the assay described in Protocol 1.

Interpretation:

  • Reversible Inhibition: Enzyme activity is restored after dialysis.

  • Irreversible Inhibition: Enzyme activity is not significantly restored after dialysis.

Rationale: Determining the reversibility of inhibition is crucial for understanding the compound's mechanism of action and its potential for off-target effects.

Comparative Data of Known MAO-B Inhibitors

The following table summarizes the biological activity of the selected comparator inhibitors based on published data.

InhibitorType of InhibitionhMAO-B IC50Selectivity for MAO-B vs. MAO-AReference
SelegilineIrreversible~10 nM>100-fold[7][8]
SafinamideReversible~98 nM~5000-fold[7][8]
Cmpd 4 (hydrazone)Reversible0.0076 µM>13157-fold[7]
Cmpd 37 (hydrazone)Reversible0.019 µM>5263-fold[8]

Signaling Pathway: The Role of MAO-B in Dopamine Metabolism

G Dopamine Dopamine MAO-B MAO-B Dopamine->MAO-B DOPAL DOPAL MAO-B->DOPAL Oxidative deamination ALDH ALDH DOPAL->ALDH DOPAC DOPAC ALDH->DOPAC Oxidation Inhibitor Inhibitor Inhibitor->MAO-B

Caption: Simplified pathway of dopamine catabolism by MAO-B.

Conclusion and Future Directions

The structural similarity of this compound to known 4-(3-nitrophenyl)thiazole-based MAO-B inhibitors provides a strong rationale for its investigation as a novel therapeutic agent. The experimental framework detailed in this guide offers a systematic approach to characterizing its biological activity, including its potency, selectivity, and mechanism of inhibition.

A direct comparison with established inhibitors such as selegiline and safinamide, as well as its closest structural analogues, will be critical in determining its potential advantages. Should this compound demonstrate potent and selective MAO-B inhibition, further studies, including in silico modeling to understand its binding interactions and in vivo experiments in models of neurodegeneration, would be warranted. This guide serves as the foundational step in unlocking the therapeutic potential of this novel chemical entity.

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A Researcher's Guide to Comparative Molecular Docking of Thiazole Analogs Against Oncogenic and Bacterial Targets

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole ring, a five-membered aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and synthetic tractability have made it a cornerstone in a multitude of clinically approved drugs, from anticancer agents like Dasatinib to essential vitamins like thiamine.[1][3][4][5] The power of the thiazole scaffold lies in its versatility; targeted substitutions on the ring can dramatically alter its pharmacological profile, allowing for the fine-tuning of its activity against diverse biological targets.[2][3]

In modern drug discovery, computational methods are indispensable for rapidly screening and prioritizing candidate molecules. Molecular docking, in particular, serves as a powerful predictive tool, offering insights into the binding affinity and interaction patterns between a small molecule (ligand) and its protein target.[6][7][8] This allows researchers to build robust structure-activity relationships (SAR) and rationally design more potent and selective inhibitors before committing to costly and time-consuming synthesis.

This guide provides an in-depth comparative analysis of a series of thiazole analogs docked against two distinct and therapeutically relevant protein targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein kinase in cancer angiogenesis, and β-ketoacyl-ACP synthase III (FabH), a crucial enzyme in bacterial fatty acid synthesis. By detailing the causality behind each methodological step and objectively presenting the data, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to conduct and interpret their own comparative docking studies.

The Strategic Selection of Protein Targets: Causality in Drug Design

The choice of a protein target is the critical first step that dictates the therapeutic application of a potential drug. Our comparative study focuses on two proteins from different domains of disease to illustrate how the same chemical scaffold can be adapted to combat diverse pathologies.

  • VEGFR-2 (PDB ID: 4ASD): A Linchpin in Tumor Angiogenesis. VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels.[2] In oncology, tumors hijack this pathway to ensure their own blood supply, which is essential for their growth and metastasis.[2] Inhibiting VEGFR-2 is a clinically validated strategy to starve tumors and impede their progression.[1] Thiazole derivatives have shown significant promise as VEGFR-2 inhibitors, making it an excellent target for exploring anticancer potential.[2]

  • FabH (PDB ID: 3IL9): An Essential Enzyme for Bacterial Survival. The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents with unique mechanisms of action.[9] The FabH enzyme is an ideal target as it catalyzes the initial, rate-limiting step in the bacterial fatty acid synthesis pathway (FAS II), which is essential for building cell membranes.[7] Crucially, this pathway is absent in humans, who utilize a different system (FAS I). This distinction allows for high selectivity, minimizing potential toxicity. Thiazole compounds have been successfully designed as FabH inhibitors, highlighting their potential as antibacterial agents.[7]

A Self-Validating Docking Workflow: From Structure to Score

The credibility of any in silico study hinges on a rigorous and well-documented methodology. Each step is designed not just to process data, but to refine it, ensuring that the final output is as biologically relevant as possible. Molecular docking is a powerful technique for predicting the interaction between small molecules and macromolecular targets in structure-based drug design.[6]

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Target Selection (e.g., VEGFR-2, FabH) Obtain PDB Structure Prot_Prep 2. Protein Preparation - Remove Water & Ligands - Add Hydrogens - Energy Minimization PDB->Prot_Prep Causality: Isolate the apo-protein to ensure a clean binding site. Lig_Prep 3. Ligand Preparation - 2D to 3D Conversion - Define Tautomers - Energy Minimization PDB->Lig_Prep Causality: Generate realistic 3D conformations for accurate docking. Grid 4. Binding Site Definition Define Grid Box around the active site. Prot_Prep->Grid Dock 5. Molecular Docking (e.g., AutoDock Vina) Ligand flexibly samples poses within the grid. Lig_Prep->Dock Grid->Dock Causality: Constrains the search space to the area of biological relevance. Scores 6. Scoring & Ranking - Binding Affinity (kcal/mol) - Rank Analogs Dock->Scores Analysis 7. Interaction Analysis - H-Bonds - Hydrophobic Interactions - Visualize Poses Scores->Analysis Causality: Identify key residues and forces responsible for binding. SAR 8. SAR & Lead Opt. Develop Structure-Activity Relationships Analysis->SAR Causality: Inform rational design of next-generation analogs.

Caption: A generalized workflow for molecular docking studies.

Experimental Protocol: Comparative Docking

This protocol outlines the steps for performing a comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.[10]

  • Protein Preparation: a. Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB): VEGFR-2 (PDB ID: 4ASD) and FabH (PDB ID: 3IL9). b. Rationale: The crystal structure provides the experimentally determined coordinates of the protein, which is the foundation for the simulation. c. Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove all non-essential components, including water molecules, co-crystallized ligands, and any co-factors not essential for binding. d. Rationale: Water molecules can interfere with the docking algorithm, and removing the original ligand ensures the binding pocket is empty for the new analogs. e. Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges). f. Rationale: Hydrogens are often not resolved in crystal structures but are critical for forming hydrogen bonds, a key component of ligand binding. g. Save the prepared protein structure in the PDBQT file format, which includes charge and atom type information required by AutoDock.

  • Ligand Preparation: a. Draw the 2D structures of the thiazole analogs (see Table 1 and 2 for examples) using chemical drawing software (e.g., Marvin Sketch, ChemDraw).[7] b. Convert the 2D structures to 3D structures and perform an initial energy minimization using a suitable force field (e.g., MMFF94). c. Rationale: This step generates a low-energy, stable 3D conformation of the ligand, which is a more realistic starting point for docking. d. Save the ligands in the PDBQT format, which automatically defines rotatable bonds and sets up the ligand for flexible docking.

  • Grid Box Generation: a. Identify the active binding site of the protein. This is typically the pocket where the co-crystallized ligand was located. b. Define the coordinates and dimensions of a "grid box" that encompasses this entire active site. c. Rationale: The docking algorithm will confine its search for binding poses to the space within this grid box, dramatically increasing computational efficiency and biological relevance.

  • Molecular Docking Simulation: a. Execute the docking simulation using the AutoDock Vina software.[10] The program will systematically sample different conformations and orientations of each ligand within the defined grid box. b. Vina uses a scoring function to estimate the binding affinity for each pose and will output the top-ranked poses along with their corresponding scores in kcal/mol. c. Rationale: A more negative score indicates a more favorable predicted binding affinity.[8]

  • Post-Docking Analysis & Visualization: a. Load the docked protein-ligand complexes into visualization software. b. Analyze the top-ranked pose for each thiazole analog. Identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein.[6] c. Rationale: This analysis is crucial for understanding why a particular analog has a high binding affinity. It forms the basis of the structure-activity relationship and guides future molecular design.

Comparative Analysis: Thiazole Analogs in Action

A small library of five hypothetical thiazole analogs was designed to probe the impact of substituents at the C2 and C4 positions. These analogs were docked against both VEGFR-2 and FabH.

Results for VEGFR-2 (Anticancer Target)

The active site of VEGFR-2 is a classic ATP-binding pocket. Effective inhibitors typically form hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of adenine.

Table 1: Docking Results of Thiazole Analogs against VEGFR-2 (PDB: 4ASD)

Ligand IDC2-SubstituentC4-SubstituentDocking Score (kcal/mol)Key Interacting ResiduesH-Bonds
THZ-01 -H-Phenyl-7.2Cys919, Leu840, Val8481
THZ-02 -NH2-Phenyl-8.5Cys919 , Glu885 , Leu8403
THZ-03 -NH2-4-Hydroxyphenyl-9.1Cys919 , Glu885 , Asp10464
THZ-04 -H-4-Hydroxyphenyl-7.8Cys919, Asp1046 , Val8482
THZ-05 -NH2-4-Chlorophenyl-8.8Cys919 , Glu885 , Val9163

Analysis of VEGFR-2 Interactions: The results clearly demonstrate the importance of the C2-amino group. THZ-02 shows a significantly improved binding affinity (-8.5 kcal/mol) compared to THZ-01 (-7.2 kcal/mol). This is because the amino group acts as a hydrogen bond donor, forming a critical interaction with the backbone of Cys919 in the hinge region.

Further enhancement is seen with THZ-03 (-9.1 kcal/mol), where the hydroxyl group on the C4-phenyl ring forms an additional hydrogen bond with the side chain of Asp1046 in the DFG motif, anchoring the ligand more securely. The chloro-substitution in THZ-05 also improves the score over THZ-02 , likely due to favorable hydrophobic interactions within the pocket.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes P Phosphorylation VEGFR2->P Autophosphorylation ATP ATP ATP->P Downstream Downstream Signaling (PI3K/Akt, MAPK) P->Downstream Angio Angiogenesis, Cell Proliferation, Survival Downstream->Angio Thiazole Thiazole Analog (e.g., THZ-03) Thiazole->VEGFR2 Inhibits ATP Binding

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.